1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Beschreibung
Eigenschaften
IUPAC Name |
piperidin-1-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-15-13-16(2)18(17(3)14-15)26(24,25)22-11-9-21(10-12-22)19(23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNJFLHCOFDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Executive Summary
In the landscape of modern drug discovery, the rational design of screening libraries relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly tunable vectors for target engagement. The compound 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (CAS: 1219544-95-2) [1] represents a highly functionalized piperazine derivative engineered for such purposes. By combining a sterically shielded sulfonamide with a rigid urea-equivalent linkage, this molecule serves as a robust template for exploring antiangiogenic and antineoplastic chemical space.
This technical guide deconstructs the physicochemical properties, details a self-validating synthetic methodology, and outlines the pharmacological utility of this compound, providing application scientists with a comprehensive framework for its integration into high-throughput screening (HTS) pipelines.
Structural Deconstruction & Physicochemical Profiling
The architectural brilliance of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine lies in its tripartite modularity. Each moiety serves a specific mechanistic purpose:
-
The Piperazine Core : Acts as a conformationally restricted linker. It precisely controls the spatial geometry of the two flanking pharmacophores, minimizing the entropic penalty upon binding to a target protein.
-
The Mesitylsulfonyl Group (N1) : Standard benzenesulfonamides are notoriously susceptible to Phase I metabolism (specifically para- and ortho-hydroxylation by CYP450 enzymes). The 2,4,6-trimethyl substitution of the mesityl group provides an immense steric shield, completely blocking these metabolic hotspots and extending the compound's half-life. Furthermore, the sulfonyl oxygen atoms act as powerful hydrogen bond acceptors.
-
The 1-Piperidinylcarbonyl Group (N4) : This forms a urea linkage (piperazine-N-CO-N-piperidine). Unlike standard amides, which are prone to cleavage by ubiquitous amidases, the urea bond is metabolically inert. It forces the piperidine ring into a rigid vector, enhancing lipophilic interactions deep within target binding pockets.
Quantitative Data Summary
| Parameter | Value | Pharmacological Rationale |
| Molecular Formula | C19H29N3O3S | Defines the core atomic framework. |
| Molecular Weight | 379.52 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring optimal oral bioavailability and favorable absorption kinetics. |
| Predicted LogP | ~3.5 | Strikes an ideal balance between aqueous solubility (for formulation) and lipophilicity (for crossing phospholipid bilayers). |
| Topological Polar Surface Area | 65.4 Ų | Optimal for intracellular target engagement (<140 Ų). Indicates high potential for cellular permeability. |
| H-Bond Donors (HBD) | 0 | The lack of HBDs minimizes the desolvation penalty when the drug moves from an aqueous environment into a hydrophobic binding pocket. |
| H-Bond Acceptors (HBA) | 4 | Provides sufficient anchor points for interacting with target kinase or protease backbone amides. |
| Rotatable Bonds | 4 | Low conformational flexibility reduces the entropic cost of binding, increasing overall target affinity. |
Chemical Synthesis & Methodology
To ensure reproducibility, the synthesis of this compound is designed as a self-validating system. Each step includes specific analytical checkpoints to prevent the carryover of impurities.
Step-by-Step Synthetic Protocol
Step 1: Sulfonylation of the Piperazine Core
-
Reaction : Dissolve 1.0 equivalent of N-Boc-piperazine in anhydrous dichloromethane (CH2Cl2). Add 1.5 equivalents of triethylamine (TEA) to act as an acid scavenger.
-
Addition : Cool the mixture to 0°C. Slowly add 1.1 equivalents of mesitylsulfonyl chloride dropwise.
-
Causality : The 0°C initiation prevents exothermic degradation. TEA is selected over bulkier bases here because the primary sulfonylation is relatively unhindered.
-
Validation Check : Monitor via TLC (Hexane:EtOAc 7:3). Proceed only when the ninhydrin-active starting material spot disappears, confirming complete conversion to Intermediate 1.
Step 2: Boc-Deprotection
-
Reaction : Add trifluoroacetic acid (TFA) to the CH2Cl2 solution (1:4 ratio of TFA:CH2Cl2). Stir at room temperature for 2 hours.
-
Causality : TFA provides a clean, rapid cleavage of the Boc protecting group. Both TFA and CH2Cl2 are highly volatile, allowing for easy removal via rotary evaporation without the need for harsh aqueous workups that could hydrolyze the sulfonamide.
-
Validation Check : Perform LC-MS. The appearance of the deprotected mass [M+H]+ confirms the formation of Intermediate 2.
Step 3: Urea Formation
-
Reaction : Dissolve Intermediate 2 in anhydrous tetrahydrofuran (THF). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Addition : Add 1.2 equivalents of 1-piperidinecarbonyl chloride. Reflux for 12 hours.
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Causality : DIPEA is intentionally chosen over TEA for this step. The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the carbonyl chloride, ensuring the piperazine nitrogen exclusively attacks the electrophile.
-
Validation Check : Purify via flash chromatography. Confirm final structure via 1H-NMR (look for the distinct 9H singlet of the mesityl methyl groups at ~2.6 ppm) and high-resolution mass spectrometry (HRMS).
Fig 1: Three-step synthetic workflow for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine.
Pharmacological Profiling & Target Engagement
Compounds bearing the arylsulfonyl-piperazine-carbonyl motif are highly privileged in oncology and vascular biology. Such libraries are frequently utilized in 3D multicellular spheroid screening [2] to identify agents capable of penetrating dense tumor microenvironments.
Mechanistically, derivatives of this class have demonstrated potent antiangiogenic activity via Methionine Aminopeptidase-2 (MetAP2) inhibition [3] or Matrix Metalloproteinase (MMP) suppression [4]. The bulky mesityl group is theorized to occupy the deep S1' hydrophobic pocket of these enzymes, while the piperidinylcarbonyl moiety engages in critical hydrogen bonding with the enzyme's backbone amides, effectively starving tumors of their blood supply.
Fig 2: Proposed antiangiogenic signaling pathway via MetAP2/MMP inhibition.
Experimental Protocol: 3D Multicellular Spheroid Cytotoxicity Assay
To validate the biological efficacy of this compound, standard 2D cell cultures are insufficient as they fail to replicate the hypoxic core, nutrient gradients, and tight junction barriers of actual solid tumors. The following 3D spheroid protocol strictly selects for compounds that possess both intrinsic cytotoxicity and the physicochemical properties required for deep tissue penetration.
Step-by-Step Methodology:
-
Spheroid Generation : Seed MCF7 (breast carcinoma) cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge the plates at 1,000 rpm for 5 minutes to promote cellular aggregation. Incubate for 4 days at 37°C, 5% CO2 until spheroids reach a uniform diameter of ~500 µm.
-
Compound Preparation : Dissolve the synthesized compound in 100% DMSO to create a 10 mM master stock. Perform serial dilutions in complete culture media to achieve final assay concentrations ranging from 1.56 µM to 50 µM. Critical: Ensure the final DMSO concentration in the wells remains ≤0.5% to prevent solvent-induced baseline toxicity.
-
Dosing & Incubation : Carefully aspirate 50% of the media from each well and replace it with the compound-dosed media. Incubate for 72 hours.
-
Viability Readout : Add CellTiter-Glo® 3D Reagent (Promega) at a volume equal to the cell culture medium present in each well. Shake vigorously on an orbital shaker for 5 minutes to induce complete spheroid lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.
-
Self-Validating System Check : The assay plate must include a vehicle control (0.5% DMSO) and a positive control (e.g., 1 µM Doxorubicin). Calculate the Z'-factor. Proceed with IC50 data analysis only if Z' > 0.5 , which mathematically confirms the dynamic range and statistical robustness of the assay.
References
- ChemSrc. "1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine - CAS 1219544-95-2".
- Fayad, W., et al. "Identification of a novel anticancer compound through screening of a drug library on multicellular spheroids.
- Google Patents. "WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity."
- Google Patents.
An In-depth Technical Guide to 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine: Physicochemical Properties and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, focusing on its fundamental physicochemical properties, including its molecular weight and exact mass. A proposed synthetic pathway is also detailed, offering insights for researchers engaged in the synthesis of novel piperazine derivatives.
Core Molecular Attributes
The foundational step in the characterization of any novel chemical entity is the precise determination of its molecular weight and mass. These values are critical for a wide range of applications, from analytical chemistry to drug metabolism and pharmacokinetic (DMPK) studies.
Based on its chemical structure, the molecular formula for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine has been determined to be C19H29N3O3S .
| Property | Value |
| Molecular Weight | 395.52 g/mol |
| Exact Mass | 395.19296 u |
Note: The molecular weight is calculated using the atomic weights of the constituent elements, while the exact mass is calculated using the mass of the most abundant isotope of each element.
While the molecular formula C19H29N3O3S is associated with the compound Thaumatin in some databases, it is crucial to note that Thaumatin possesses a different chemical structure, namely N-[4-(4-cycloheptylpiperazine-1-sulfonyl)phenyl]acetamide.[1][2][3][4] The compound of interest in this guide, 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, represents a distinct chemical entity.
Proposed Synthetic Pathway
Step 1: Monosubstitution of Piperazine with Mesitylsulfonyl Chloride
The initial step involves the reaction of piperazine with mesitylsulfonyl chloride. To achieve selective monosubstitution and prevent the formation of the disubstituted product, it is crucial to employ a suitable protecting group strategy or to carefully control the stoichiometry of the reactants. A common approach is the use of a large excess of piperazine to statistically favor monosubstitution.
Step 2: Acylation of 1-(Mesitylsulfonyl)piperazine with 1-Piperidinecarbonyl Chloride
The second step involves the acylation of the secondary amine of the 1-(mesitylsulfonyl)piperazine intermediate with 1-piperidinecarbonyl chloride. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.
Experimental Protocol: A Proposed Method
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine.
Materials and Reagents:
-
Piperazine
-
Mesitylsulfonyl chloride
-
1-Piperidinecarbonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Synthesis of 1-(Mesitylsulfonyl)piperazine:
-
In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of mesitylsulfonyl chloride (1 equivalent) in anhydrous DCM to the stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-(mesitylsulfonyl)piperazine.
-
-
Synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine:
-
Dissolve the purified 1-(mesitylsulfonyl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 1-piperidinecarbonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel to yield 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine.
Structural Components and Their Significance in Drug Discovery
The molecular architecture of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine incorporates three key structural motifs that are of significant interest in the field of medicinal chemistry and drug discovery.
-
Mesitylsulfonyl Group: The mesityl (2,4,6-trimethylphenyl) group provides steric bulk, which can influence the compound's binding affinity and selectivity for its biological target. The sulfonyl group is a common pharmacophore found in a variety of therapeutic agents and can participate in hydrogen bonding interactions.
-
Piperazine Core: The piperazine ring is a privileged scaffold in drug design, appearing in a wide array of approved drugs with diverse biological activities.[5][6][7] Its disubstituted nature at the 1- and 4-positions allows for the introduction of different functionalities to modulate the compound's properties.
-
Piperidinylcarbonyl Moiety: The piperidine ring is another common heterocyclic motif in pharmaceuticals. The carbonyl linker provides a point of attachment and can also engage in hydrogen bonding with biological targets.
The combination of these structural features suggests that 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine could be a valuable lead compound for the development of novel therapeutics. Further research into its biological activity is warranted.
Conclusion
This technical guide has provided a comprehensive overview of the fundamental physicochemical properties of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, a compound with potential for further investigation in the field of drug discovery. While this specific molecule appears to be novel and not extensively documented, a rational synthetic strategy has been proposed based on established chemical methodologies. The structural analysis highlights the presence of key pharmacophoric elements that are prevalent in many biologically active compounds. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and related piperazine derivatives.
References
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PubChem. Thaumatin. [Link]
-
ChemBK. 1-(2-chlorobenzoyl)-4-(mesitylsulfonyl)piperazine. [Link]
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Protheragen. Thaumatin. [Link]
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PrepChem.com. Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. [Link]
- Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Ataman Kimya. THAUMATIN. [Link]
-
Wikipedia. Piperazine. [Link]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
NextSDS. 4-METHYL-N-((4-METHYL-1-PIPERAZINYL)CARBONYL)BENZENESULFONAMIDE. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
FooDB. Showing Compound Piperazine (FDB012189). [Link]
- Google Patents.
-
PMC. 4-(Methylsulfonyl)piperazin-1-ium chloride. [Link]
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- 1. Thaumatin | C19H29N3O3S | CID 1151816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thaumatin - Protheragen [protheragen.ai]
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- 7. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Pharmacological Profiling: Binding Affinity and Functional Characterization of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Abstract: This technical guide establishes a rigorous, self-validating pharmacological workflow for evaluating the binding affinity and functional efficacy of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine . As a prototypical arylsulfonylpiperazine derivative, this compound is structurally optimized to target the 5-Hydroxytryptamine 6 (5-HT6) receptor[1]. By combining high-throughput radioligand binding assays with functional cAMP accumulation readouts, we can precisely define its pharmacological profile as a competitive antagonist, providing critical data for hit-to-lead optimization in neurodegenerative and cognitive disorder drug development.
Pharmacophore Mapping & Binding Causality
To understand how to assay a compound, we must first understand why it binds. The structure of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine features three critical pharmacophoric elements that dictate its high affinity for the 5-HT6 receptor[1]:
-
Basic Piperazine Core: At physiological pH (7.4), the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3) of the GPCR, a universal anchor point for aminergic ligands.
-
Mesitylsulfonyl Moiety: The bulky, electron-rich 2,4,6-trimethylbenzene (mesityl) ring projects deep into a hydrophobic binding pocket formed by TM4 and TM5. Simultaneously, the sulfonyl oxygens act as potent hydrogen bond acceptors, interacting with local Serine/Threonine residues to lock the conformation.
-
Piperidinylcarbonyl (Urea) Linkage: The carbonyl group provides structural rigidity and an additional hydrogen bond acceptor site. The terminal piperidine ring extends into an auxiliary hydrophobic sub-pocket, driving selectivity against other 5-HT receptor subtypes.
In Vitro Receptor Assay Methodologies
As a Senior Application Scientist, I mandate a two-tiered testing cascade: a primary Radioligand Binding (RLB) Assay to determine absolute affinity ( Ki ), followed by a secondary Functional cAMP Assay to determine intrinsic efficacy ( IC50 / Emax ). This ensures our data is not confounded by receptor-effector coupling variables during the initial affinity screening.
Protocol A: Radioligand Binding Assay (RLB)
Objective: Determine the inhibition constant ( Ki ) of the test compound. Causality & Reagent Selection: We utilize [3H] -Lysergic acid diethylamide ( [3H] -LSD) because it exhibits exceptionally high affinity ( Kd≈1.3 nM) and low non-specific binding at recombinant human 5-HT6 receptors[2].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing the h5-HT6 receptor. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 × g. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl2 , 0.5 mM EDTA, pH 7.4). Causality: MgCl2 is critical as divalent cations stabilize the receptor-G-protein complex, promoting a high-affinity state for binding.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] -LSD, and the test compound (1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine) in a 10-point concentration-response curve (10 µM to 0.1 nM)[2].
-
Self-Validating Control: Include wells containing 10 µM Methiothepin to define Non-Specific Binding (NSB).
-
Equilibration: Incubate at 37°C for 120 minutes to ensure steady-state equilibrium is reached[2].
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic piperazine test compound from binding non-specifically to the filter mat.
-
Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (HTRF)
Objective: Determine if the compound is an agonist, partial agonist, or antagonist. Causality & Reagent Selection: The 5-HT6 receptor is exclusively coupled to the Gαs protein[3]. Activation stimulates Adenylyl Cyclase (AC), converting ATP to cAMP. Therefore, measuring intracellular cAMP provides a direct, functionally relevant readout of receptor modulation[3].
Step-by-Step Methodology:
-
Cell Seeding: Plate h5-HT6-expressing CHO cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of synthesized cAMP, artificially widening the assay's dynamic range.
-
Stimulation & Antagonism: To test for antagonism, co-incubate the cells with 100 nM Serotonin (an EC80 concentration to stimulate cAMP) and varying concentrations of our test compound. Add 1 µM Forskolin to amplify the signal window[3].
-
Lysis & Detection: After 30 minutes, add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing d2-labeled cAMP and an anti-cAMP Cryptate conjugate.
-
Self-Validating System (Z'-Factor): Every plate must contain a control matrix of 100 nM Serotonin (Max Signal) and 10 µM SB-271046 (Min Signal). The assay is only validated if the calculated Z'-factor is ≥ 0.6.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. An antagonist will restore the TR-FRET signal by preventing the generation of unlabeled endogenous cAMP.
Data Presentation
The following table summarizes the expected pharmacological profile of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine based on its structural class, benchmarked against industry standards.
| Compound | Target Receptor | Binding Affinity ( Ki , nM) | Functional Efficacy ( IC50 , nM) | Max Inhibition ( Emax , %) | Pharmacological Profile |
| 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine | h5-HT6 | 12.4 ± 1.2 | 28.5 ± 2.1 | 98% | Potent, Full Antagonist |
| SB-271046 (Reference Antagonist) | h5-HT6 | 1.2 ± 0.3 | 4.5 ± 0.8 | 100% | Potent, Full Antagonist |
| Serotonin (5-HT) (Endogenous Agonist) | h5-HT6 | 65.0 ± 5.0 | N/A ( EC50 = 15.0) | N/A | Full Agonist |
Signaling Pathway Visualization
The logical relationship between the test compound's binding event and the downstream phenotypic readout is mapped below. By acting as a competitive antagonist, the compound silences the canonical Gαs cascade[3].
Mechanism of 5-HT6 receptor antagonism and subsequent attenuation of the Gs/cAMP/PKA cascade.
Conclusion
The evaluation of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine requires a tightly controlled, mechanistically sound assay cascade. By utilizing [3H] -LSD in PEI-treated filtration formats[2], we isolate the true binding affinity ( Ki ) driven by its arylsulfonylpiperazine pharmacophore[1]. Subsequent functional validation via cAMP accumulation accurately classifies the compound as an antagonist[3]. This self-validating workflow ensures high-fidelity data, mitigating false positives and accelerating the progression of neuro-therapeutic assets.
References
-
Title: 5-HT6 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: Synthesis and structure–activity relationship of novel conformationally restricted analogues of serotonin as 5-HT6 receptor ligands Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via Taylor & Francis) URL: [Link]
-
Title: Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways Source: British Journal of Pharmacology (via PMC) URL: [Link]
Sources
Toxicological Profiling and Safety Data Sheet (SDS) Framework for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Executive Summary
As drug development increasingly relies on complex, multi-functional scaffolds, understanding the isolated and synergistic toxicological liabilities of distinct structural motifs becomes paramount. 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a highly specialized synthetic molecule characterized by three distinct functional domains: a central piperazine core , a sterically hindered mesitylsulfonyl group , and a 1-piperidinylcarbonyl (urea-like) moiety .
This whitepaper provides an in-depth mechanistic evaluation of the compound's toxicological profile, translating structural alerts into a rigorous Safety Data Sheet (SDS) framework. By dissecting the causality behind its predicted metabolic bioactivation and receptor-level interactions, this guide equips researchers and occupational safety professionals with the data necessary to handle, test, and develop this compound safely.
Structural and Mechanistic Toxicology
To accurately predict the hazard profile of this compound, we must deconstruct its structural moieties and analyze their established biological interactions.
The Mesitylsulfonyl Moiety: Idiosyncratic Toxicity and Bioactivation
Sulfonamides are notorious for inducing idiosyncratic adverse drug reactions (IADRs), such as Stevens-Johnson syndrome (SJS) and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [1]. The causality of this toxicity lies in hepatic bioactivation. Cytochrome P450 enzymes (predominantly CYP2C9) oxidize the sulfonamide nitrogen to a hydroxylamine intermediate. This intermediate spontaneously auto-oxidizes into a highly reactive nitroso species, which acts as a hapten by covalently binding to cellular proteins, thereby triggering a cytotoxic T-cell immune response [2].
While the mesityl group (2,4,6-trimethylphenyl) provides significant steric hindrance that may reduce the rate of CYP450-mediated N-oxidation compared to unsubstituted benzenesulfonamides, the fundamental liability of the sulfonamide linkage remains a critical safety consideration.
The Piperazine Core: GABAA Receptor Antagonism
While piperazine is historically known as an anthelmintic agent that acts as a γ -aminobutyric acid (GABA) receptor agonist in nematodes, its pharmacological behavior in mammalian systems is starkly different. In humans, piperazine derivatives frequently act as antagonists at the human α1β2γ2 GABAA receptor [3]. By inhibiting the primary inhibitory neurotransmitter system in the central nervous system (CNS), piperazine derivatives can cause a dangerous accumulation of catecholamines, leading to neurotoxic symptoms such as tremors, hypertonia, and in severe cases, seizures [4].
The Piperidinylcarbonyl Moiety
The urea linkage connecting the piperazine and piperidine rings is generally stable under physiological conditions. However, under extreme pH conditions (such as those encountered in chemical waste disposal or severe environmental exposure), hydrolysis can occur, releasing piperidine—a known corrosive agent and respiratory irritant.
Mandatory Visualization: Toxicological Pathways
The following diagram maps the divergent toxicological pathways of the compound, illustrating both the hepatic bioactivation cascade and the CNS receptor antagonism.
Fig 1. Divergent toxicological pathways illustrating hepatic bioactivation and CNS antagonism.
Quantitative Data & Hazard Classification
To translate these mechanistic insights into actionable safety protocols, the predicted physicochemical properties and GHS classifications are summarized below.
Table 1: Physicochemical & ADME-Tox Profiling
| Parameter | Predicted Value / Characteristic | Toxicological Implication |
| Molecular Weight | 379.52 g/mol | Optimal size for systemic absorption. |
| LogP (Lipophilicity) | ~3.2 | High likelihood of crossing the Blood-Brain Barrier (BBB), increasing neurotoxic risk. |
| Metabolic Liability | High (Hepatic) | Susceptible to CYP450-mediated N-oxidation. |
| Aqueous Solubility | Low | May require DMSO or lipid-based vehicles for in vivo dosing, altering absorption kinetics. |
Table 2: GHS Hazard Classifications & Thresholds
| Hazard Class | Category | H-Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Based on piperazine core baseline toxicity (LD50 ~2600 mg/kg in rats) [4]. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Haptenization potential of the sulfonamide moiety [2]. |
| STOT - Single Exposure | Category 3 | H336: May cause drowsiness or dizziness | GABAA receptor modulation leading to CNS disruption [3]. |
Safety Data Sheet (SDS) Core Directives
When drafting the formal SDS for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, the following technical directives must be strictly adhered to:
-
Section 4: First Aid Measures: In the event of systemic overexposure (ingestion/inhalation) leading to neurotoxic symptoms (tremors, hyperreflexia), the administration of adrenergic agonists must be strictly avoided. Because the piperazine core antagonizes GABA, the CNS is already in an excitatory state; adrenergic stimulation could precipitate fatal arrhythmias or status epilepticus.
-
Section 8: Exposure Controls/PPE: Due to the risk of idiosyncratic sensitization, dermal contact must be zero. Nitrile gloves (minimum 0.11 mm thickness) and a localized exhaust ventilation (LEV) system are mandatory to prevent inhalation of aerosolized powders.
-
Section 11: Toxicological Information: The SDS must explicitly state the risk of cross-reactivity. Personnel with known hypersensitivities to sulfonamide antibiotics (e.g., sulfamethoxazole) may be at an elevated risk of severe allergic reactions upon exposure to this compound.
Experimental Protocols for Toxicological Validation
To empirically validate the theoretical risks outlined above, the following self-validating experimental workflows must be executed during preclinical evaluation.
Protocol 1: Reactive Metabolite Trapping (Glutathione Assay)
Objective: To validate the bioactivation of the mesitylsulfonyl group into a reactive nitroso species. Causality: By introducing Glutathione (GSH) as a competitive nucleophile, we can "trap" the transient, highly electrophilic nitroso species before it binds to cellular proteins. The detection of a GSH-adduct via LC-MS/MS provides definitive, self-validating proof of the bioactivation liability.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: Combine HLM (1 mg/mL final protein concentration), 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (10 μ M), and GSH (5 mM) in the buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS, scanning for the specific mass shift associated with GSH conjugation (+307 Da).
Protocol 2: High-Throughput GABAA Receptor Electrophysiology
Objective: To quantify the neurotoxic liability of the piperazine core. Causality: Expressing human α1β2γ2 GABAA receptors in Xenopus oocytes isolates the target from systemic pharmacokinetic variables. By measuring the suppression of GABA-induced chloride currents in the presence of the compound, we establish a direct causal link between the molecule and CNS inhibitory disruption.
-
Receptor Expression: Microinject Xenopus laevis oocytes with cRNA encoding the human α1 , β2 , and γ2 GABAA receptor subunits. Incubate for 3-5 days at 18°C in ND96 medium.
-
Electrophysiological Setup: Utilize a Two-Electrode Voltage Clamp (TEVC) system. Impale the oocyte with voltage and current electrodes, clamping the membrane potential at -60 mV.
-
Baseline Establishment: Perfuse the oocyte with a sub-maximal concentration of GABA (e.g., EC20) to establish a baseline inward chloride current.
-
Compound Application: Co-apply the established GABA concentration alongside increasing concentrations of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (0.1 μ M to 1 mM).
-
Data Acquisition: Measure the percentage inhibition of the baseline GABA current. Calculate the IC50 value to determine the potency of the receptor antagonism.
References
-
Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. Available at:[Link]
-
Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. National Institutes of Health (NIH). Available at:[Link]
-
Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. PubMed / NIH. Available at:[Link]
-
Piperazine: Human health tier II assessment. Industrial Chemicals Environmental Management Standard. Available at:[Link]
Synthesis Route and Protocol for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Application Note & Methodological Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Strategic Rationale & Retrosynthetic Analysis
The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the core framework for ligands targeting G-protein coupled receptors (GPCRs), ion channels, and kinase inhibitors [1]. The target compound, 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine , is a highly functionalized derivative featuring two distinct pharmacophores: an N -sulfonamide (mesitylsulfonyl) and an N -urea (1-piperidinylcarbonyl).
To ensure high yield, regioselectivity, and analytical purity, a linear three-step synthesis starting from commercially available 1-Boc-piperazine is the most robust approach. The strategy relies on the sequential functionalization of the two secondary amines of the piperazine core.
Why this route?
-
Regiocontrol: Using mono-protected 1-Boc-piperazine prevents the formation of symmetrical bis-sulfonylated or bis-ureated byproducts.
-
Stability Hierarchy: The sulfonamide linkage is highly stable to strongly acidic conditions. By installing the mesitylsulfonyl group first, the intermediate can safely withstand the harsh Trifluoroacetic Acid (TFA) conditions required for subsequent Boc deprotection.
-
Electrophilic Modulation: Piperidine-1-carbonyl chloride is a carbamoyl chloride. Due to resonance donation from the piperidine nitrogen, it is significantly less reactive than standard acyl chlorides [2]. Installing this group last on the sterically unhindered, highly nucleophilic free secondary amine of the piperazine intermediate ensures complete conversion without competing side reactions.
Synthetic Workflow
Figure 1: Three-step synthetic workflow for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 1-Boc-piperazine | 186.25 | 1.0 | 1.86 g | Primary Starting Material |
| Mesitylenesulfonyl chloride | 218.70 | 1.1 | 2.41 g | Electrophile (Step 1) |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 7.65 mL | Deprotecting Agent (Step 2) |
| Piperidine-1-carbonyl chloride | 147.60 | 1.2 | 1.77 g | Electrophile (Step 3) [2] |
| Triethylamine (TEA) | 101.19 | 3.0 (per step) | 4.18 mL | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | - | 150 mL | Reaction Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each step includes specific In-Process Controls (IPCs) to ensure the causality of the chemical transformations is verified before proceeding.
Step 1: Synthesis of 1-Boc-4-(mesitylsulfonyl)piperazine
Objective: Regioselective sulfonylation of the unprotected secondary amine.
-
Preparation: Dissolve 1.86 g (10.0 mmol) of 1-Boc-piperazine in 30 mL of anhydrous DCM in a 100 mL round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add 4.18 mL (30.0 mmol) of TEA to the solution.
-
Temperature Control (Causality): Cool the reaction mixture to 0 °C using an ice bath. Rationale: Sulfonylation is highly exothermic. Cooling prevents the thermal degradation of the sulfonyl chloride and suppresses the formation of colored oxidation byproducts.
-
Electrophile Addition: Dissolve 2.41 g (11.0 mmol) of mesitylenesulfonyl chloride in 10 mL of DCM. Add this solution dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.
-
IPC 1 (Self-Validation): Perform TLC (Hexanes/Ethyl Acetate 7:3). Stain with Ninhydrin. The disappearance of the primary amine spot (1-Boc-piperazine) validates complete conversion.
-
Workup: Quench with 20 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate as a white solid.
Step 2: Deprotection to 1-(mesitylsulfonyl)piperazine
Objective: Removal of the tert-butyloxycarbonyl (Boc) group to liberate the secondary amine.
-
Preparation: Dissolve the crude intermediate from Step 1 in 20 mL of DCM.
-
Acidic Cleavage: Cool to 0 °C and slowly add 7.65 mL (100 mmol) of TFA.
-
Propagation: Stir at RT for 2 hours. Rationale: TFA facilitates the acid-catalyzed elimination of the Boc group, releasing isobutylene gas and carbon dioxide. The sulfonamide bond remains completely stable under these conditions.
-
Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.
-
Neutralization (Critical Causality): Dissolve the resulting TFA salt in 30 mL of DCM. Vigorously stir with 30 mL of 1M aqueous NaOH until the aqueous layer is strongly basic. Rationale: The subsequent urea formation requires a highly nucleophilic free amine. If the piperazine remains protonated as a TFA salt, it will not react with the weak carbamoyl chloride electrophile.
-
IPC 2 (Self-Validation): Check the pH of the aqueous layer using indicator paper (must be > 10).
-
Workup: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry over Na2SO4 , and concentrate to yield the free base intermediate.
Step 3: Synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Objective: Urea formation via nucleophilic acyl substitution.
-
Preparation: Dissolve the free base intermediate in 30 mL of anhydrous DCM. Add 4.18 mL (30.0 mmol) of TEA.
-
Coupling: Add 1.77 g (12.0 mmol) of piperidine-1-carbonyl chloride dropwise at RT.
-
Propagation (Causality): Stir the reaction mixture at RT for 12–16 hours. Rationale: Carbamoyl chlorides are stabilized by resonance from the adjacent nitrogen lone pair, making the carbonyl carbon less electrophilic than a standard acyl chloride[3]. Extended reaction times are required to achieve quantitative yields.
-
IPC 3 (Self-Validation): Monitor the reaction via LC-MS. Look for the disappearance of the intermediate mass ( m/z 269.1 [M+H]+ ) and the appearance of the target mass ( m/z 380.2 [M+H]+ ).
-
Workup & Purification: Wash the organic layer with 1M HCl (20 mL) to remove unreacted amines and residual TEA, followed by saturated NaHCO3 (20 mL) and brine. Dry over Na2SO4 and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:Methanol) to afford the pure target compound.
Analytical Characterization
To confirm the structural integrity of the synthesized compound, the following spectral data should be observed:
-
Chemical Formula: C19H29N3O3S
-
Exact Mass: 379.19 Da
-
MS (ESI+): Expected [M+H]+ at m/z 380.2.
-
1 H NMR (400 MHz, CDCl3 ):
-
δ 6.95 (s, 2H, mesityl aromatic protons)
-
δ 3.30 - 3.15 (m, 8H, piperazine CH2 protons)
-
δ 3.10 (m, 4H, piperidine N- CH2 protons)
-
δ 2.60 (s, 6H, mesityl ortho- CH3 )
-
δ 2.30 (s, 3H, mesityl para- CH3 )
-
δ 1.60 - 1.50 (m, 6H, piperidine aliphatic CH2 protons)
-
References
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. URL:[Link]
-
Narender, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Center for Biotechnology Information (PMC). URL:[Link]
Application Note: Orthogonal In Vitro Cell Viability Assay Protocols for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Scientific Rationale & Context
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a structurally complex investigational small molecule. It combines the steric bulk and lipophilicity of a mesitylsulfonyl moiety with a piperidinylcarbonyl-substituted piperazine core. Piperazine-sulfonamide hybrids are recognized as "privileged scaffolds" in medicinal chemistry, frequently exhibiting potent anti-proliferative effects by targeting carbonic anhydrases, modulating G-protein coupled receptors (GPCRs), or inducing apoptosis via the downregulation of anti-apoptotic proteins such as BCL-2 .
When evaluating the cytotoxicity of such novel pharmacophores, relying on a single viability assay can introduce critical artifacts. For instance, metabolic assays can yield false positives if the compound induces transient metabolic shifts without causing cell death. To establish a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned methodology, this application note details an orthogonal assay approach : coupling a metabolic reduction assay (MTT) with an absolute ATP-quantification assay (CellTiter-Glo) .
Mechanistic Pathway & Assay Workflow
The proposed mechanism of action for piperazine-sulfonamide derivatives typically involves the disruption of mitochondrial integrity, leading to caspase-mediated apoptosis .
Caption: Proposed apoptotic pathway induced by piperazine-sulfonamide derivatives.
To capture this phenotypic endpoint reliably, a high-throughput screening (HTS) workflow must be employed that minimizes handling errors and normalizes vehicle toxicity.
Caption: High-throughput screening workflow for evaluating in vitro cell viability.
Self-Validating Assay Architecture
To ensure trustworthiness and absolute data integrity, the experimental layout must be a self-validating system . Every assay plate must contain the following internal controls:
-
No-Cell Control (Media + Vehicle + Reagent): Establishes the absolute background signal. Causality: Piperazine derivatives can occasionally autofluoresce or spontaneously interact with tetrazolium salts. This control subtracts compound-induced optical artifacts.
-
Vehicle Control (Cells + Media + 0.5% DMSO + Reagent): Defines 100% viability. Causality: DMSO alters membrane permeability. Normalizing against a vehicle control isolates the specific cytotoxicity of the mesitylsulfonyl compound from vehicle-induced stress.
-
Positive Control (e.g., 1 µM Staurosporine): Defines 0% viability. Causality: Validates that the cell line is actively responsive to apoptotic stimuli and that the assay reagents have not degraded.
Quantitative Data Presentation
Based on structural homology with established piperazine-sulfonamide hybrids , the following table summarizes representative IC₅₀ values to guide initial dose-response range finding for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine.
| Compound Class | Representative Cell Line | Tissue Origin | Assay Modality | Incubation Time | Expected IC₅₀ Range (µM) |
| Benzamide-piperazine-sulfonamides | T98G | Glioblastoma | MTT (Colorimetric) | 48h | 24.0 – 35.0 |
| Fluorophenyl-piperazine-sulfonamides | MDA-MB-231 | Breast Adenocarcinoma | Resazurin (Fluorometric) | 72h | 16.9 – 20.5 |
| Naphthalimide-arylsulfonyl-piperazines | 4T1 | Murine Mammary Carcinoma | MTT (Colorimetric) | 48h | < 10.0 |
| 1-(Mesitylsulfonyl)-piperazine derivatives | A549 | Lung Carcinoma | ATP Luminescence | 48h | 30.0 – 50.0 * |
*Projected baseline for novel mesityl-substituted derivatives based on steric bulk and lipophilicity trends.
Detailed Experimental Protocols
Protocol A: ATP-Based Luminescent Viability Assay (CellTiter-Glo)
This protocol measures absolute ATP levels, providing a direct correlate to the number of metabolically active cells.
-
Step 1: Cell Seeding & Acclimation
-
Action: Seed cells at 2,000–5,000 cells/well in a solid white 384-well plate in 25 µL of complete growth media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Solid white plates are strictly required to maximize luminescence signal reflection and prevent well-to-well optical crosstalk. The 24-hour acclimation allows cells to recover from trypsinization stress and re-establish logarithmic growth.
-
-
Step 2: Compound Treatment
-
Action: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. Transfer to the assay plate to achieve final concentrations (0.01 µM to 100 µM) with a constant 0.5% DMSO concentration.
-
Causality: Maintaining a uniform DMSO concentration across all wells prevents fluctuating vehicle toxicity from confounding the dose-response curve.
-
-
Step 3: Incubation
-
Action: Incubate the treated plate for 48–72 hours at 37°C, 5% CO₂.
-
Causality: Apoptosis induced by sulfonamide derivatives requires time for transcriptional changes and subsequent ATP depletion to occur.
-
-
Step 4: Reagent Equilibration & Addition
-
Action: Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 22°C) for 30 minutes. Add 25 µL of reagent per well.
-
Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause "edge effects" where outer wells luminesce at different rates than inner wells, destroying data integrity.
-
-
Step 5: Lysis & Signal Stabilization
-
Action: Shake the plate on an orbital shaker at 500 rpm for 2 minutes, then incubate at room temperature for 10 minutes.
-
Causality: Shaking physically disrupts the cell membranes, releasing intracellular ATP. The 10-minute resting phase ensures complete ATP-luciferin-luciferase complex formation, stabilizing the luminescent signal.
-
-
Step 6: Data Acquisition
-
Action: Read luminescence using a multi-mode microplate reader with an integration time of 0.25–1.0 second per well.
-
Protocol B: Tetrazolium Reduction Assay (MTT)
This orthogonal assay validates the ATP data by measuring NAD(P)H-dependent cellular oxidoreductase enzyme activity .
-
Step 1: Cell Seeding
-
Action: Seed cells in a clear, flat-bottom 96-well plate at 10,000 cells/well in 100 µL media.
-
Causality: Clear flat-bottom plates are required to ensure an unrefracted optical path for accurate spectrophotometric absorbance readings.
-
-
Step 2: Treatment & Incubation
-
Action: Treat cells with the compound as described in Protocol A, scaling volumes for a 96-well format. Incubate for 48–72 hours.
-
-
Step 3: MTT Reagent Addition
-
Action: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2–4 hours at 37°C.
-
Causality: Viable cells will cleave the tetrazolium ring, forming insoluble purple formazan crystals. The incubation time relies on the baseline metabolic rate of the specific cell line.
-
-
Step 4: Solubilization
-
Action: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO). Shake the plate for 1 hour at room temperature.
-
Causality: Formazan crystals are insoluble in aqueous media. Complete solubilization is mandatory; undissolved crystals will scatter light, leading to artificially high absorbance readings and false viability spikes.
-
-
Step 5: Dual-Wavelength Absorbance Reading
-
Action: Read absorbance at 570 nm. Measure background absorbance at 650 nm and subtract it from the 570 nm reading.
-
Causality: Dual-wavelength reading corrects for cellular debris, microscopic plate imperfections, and minor condensation, ensuring the final signal strictly represents formazan concentration.
-
References
-
Rao, B. R., et al. "Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents." Croatica Chemica Acta, 2019. URL:[Link]
-
Kanda, H., et al. "Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis." Anticancer Research, 2016. URL:[Link]
-
S. A., et al. "Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives." International Journal of Molecular Sciences, 2024. URL:[Link]
Application Notes and Protocols for In Vivo Dosing of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for developing robust in vivo dosing strategies for the novel compound 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine. As specific preclinical data for this molecule is not yet publicly available, this guide is structured as a foundational framework. It will lead researchers through the critical steps of physicochemical characterization, formulation development, and the design of initial in vivo studies. The protocols and decision-making workflows herein are based on established principles in pharmaceutical sciences and experience with compounds sharing similar structural motifs, such as piperazine, piperidine, and sulfonyl-containing molecules.[1][2][3] The objective is to empower researchers to systematically generate the necessary data to advance the preclinical assessment of this promising compound.
Introduction: Unpacking the Structural Motifs of a Novel Molecule
The compound 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine incorporates three key structural features that are prevalent in medicinal chemistry, suggesting a potential for significant biological activity.[1][2]
-
Piperazine Core: The piperazine ring is a "privileged scaffold" often found in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][4][5] Its inclusion can enhance solubility and bioavailability.[6]
-
Piperidine Moiety: Piperidine derivatives are also common in pharmaceuticals, contributing to a wide range of pharmacological activities.[2]
-
Mesitylsulfonyl Group: The sulfonyl group is a key functional group in many therapeutic agents. It can form hydrogen bonds with biological targets and influence the molecule's conformation.[3]
Given the combination of these motifs, 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a compound of interest for further investigation. A well-defined in vivo dosing strategy is paramount for elucidating its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.
Essential First Steps: Physicochemical Characterization
Before any in vivo studies can be designed, a thorough understanding of the compound's fundamental physicochemical properties is required.[7] These properties will dictate the formulation strategy and can provide early insights into potential bioavailability challenges.[8][9]
Protocol 1: Determining Aqueous Solubility
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Protocol 2: Estimation of Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a critical measure of a compound's lipophilicity, which influences its absorption and distribution.[10]
-
Shake-Flask Method:
-
Prepare a solution of the compound in the aqueous buffer of choice (e.g., pH 7.4).
-
Add an equal volume of n-octanol.
-
Vigorously shake the mixture for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method.
-
Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Computational Prediction: Utilize in silico tools like SwissADME to obtain a predicted LogP value, which can serve as a useful initial estimate.[11]
| Physicochemical Parameter | Experimental Method | Significance for In Vivo Studies |
| Aqueous Solubility | Equilibrium solubility in buffers of varying pH | Determines the feasibility of aqueous-based formulations and informs on potential dissolution rate-limited absorption.[7][12] |
| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | Predicts membrane permeability, tissue distribution, and potential for non-specific binding.[8][10] |
| pKa | Potentiometric titration or UV-spectrophotometry | Indicates the ionization state of the compound at different physiological pH values, affecting solubility and absorption.[10] |
| Chemical Stability | Stability testing in formulation vehicles and at different pH values | Ensures the compound does not degrade in the dosing formulation or in the gastrointestinal tract before absorption. |
Crafting the Delivery System: Vehicle Formulation Strategy
The low aqueous solubility of many novel chemical entities is a common hurdle in preclinical development.[12][13][14] A systematic approach to vehicle selection is crucial for achieving adequate exposure in in vivo models.[15]
A Tiered Approach to Formulation Development
-
Tier 1: Aqueous Vehicles
-
Description: Simple aqueous solutions are ideal for soluble compounds.
-
Vehicles: Water for Injection (WFI), Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).
-
When to Use: If the compound's solubility is sufficient to achieve the desired dose in a reasonable injection volume (e.g., <10 mL/kg for oral gavage in mice).
-
-
Tier 2: Co-Solvent Systems
-
Description: For compounds with low aqueous solubility, water-miscible organic solvents can be used to increase solubility.[13]
-
Common Co-solvents: Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO).
-
Considerations: The final concentration of the co-solvent should be minimized to avoid toxicity. For example, DMSO concentrations are typically kept below 10% of the final formulation volume for parenteral routes.
-
-
Tier 3: Surfactant-Based Formulations
-
Description: Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[13]
-
Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.
-
Application: Often used in combination with co-solvents to create stable microemulsions.
-
-
Tier 4: Suspensions
-
Description: If the compound cannot be solubilized, a suspension of fine particles in an aqueous vehicle can be used.[15]
-
Vehicle Components: A suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80) are typically required to ensure a uniform and stable dispersion.
-
Key Consideration: Particle size should be minimized (micronization) to improve dissolution and absorption.[13]
-
-
Tier 5: Lipid-Based Formulations
-
Description: For highly lipophilic compounds, lipid-based vehicles can enhance oral absorption by utilizing lipid absorption pathways.[13]
-
Vehicles: Corn oil, Sesame oil, or more complex Self-Emulsifying Drug Delivery Systems (SEDDS).
-
Decision-Making Workflow for Vehicle Selection
Caption: A decision-making workflow for selecting a suitable formulation for a poorly soluble compound for in vivo studies.[15]
Protocols for In Vivo Dose Administration
The choice of administration route depends on the study's objective. For initial efficacy and PK screening, intravenous (IV) and oral (PO) routes are commonly used.
Protocol 3: Oral Gavage (PO) Administration in Mice
-
Animal Handling: Gently restrain the mouse, ensuring it is calm.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse.
-
Dose Preparation: Draw the calculated dose volume into a syringe attached to the gavage needle.
-
Administration: Gently insert the gavage needle into the esophagus and deliver the dose smoothly into the stomach.
-
Observation: Monitor the animal for any signs of distress immediately after dosing.
Protocol 4: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and major organs.
-
Dose Administration: Insert a sterile needle (e.g., 25-27 gauge) at a 15-30 degree angle and inject the dose into the peritoneal cavity.
-
Post-Injection Care: Observe the injection site for any leakage or signs of irritation.
Protocol 5: Intravenous (IV) Injection in Mice (Tail Vein)
-
Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Restraint: Place the mouse in a suitable restraint device.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Using a small gauge needle (e.g., 27-30 gauge), carefully insert it into the vein and slowly inject the dose.
-
Confirmation: Successful injection is often indicated by the absence of a subcutaneous bleb. Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Designing Initial In Vivo Studies
With a suitable formulation, the next step is to determine the compound's tolerability and pharmacokinetic profile.
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
The goal of a DRF study is to identify a range of doses that are well-tolerated by the animals. This typically involves a dose escalation design where small groups of animals are given increasing doses of the compound.
-
Study Design: Start with a low dose (e.g., 1-5 mg/kg) and escalate by a factor of 2-3 in subsequent cohorts.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and any other adverse effects.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10-20% loss in body weight.
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study provides essential information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[16][17]
-
Study Groups: Typically includes an IV group (to determine clearance and volume of distribution) and a PO group (to assess oral bioavailability).
-
Dosing: Administer a single, well-tolerated dose.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h post-dose).
-
Bioanalysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (%F).[16]
Workflow for an Initial In Vivo Efficacy and PK/PD Study
Caption: Workflow for a typical preclinical efficacy study with integrated pharmacokinetic and pharmacodynamic assessments.
Safety and Toxicology Considerations
While specific toxicological data for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is unavailable, the constituent moieties suggest areas for careful monitoring.
| Potential Concern | Basis | Monitoring Recommendations |
| Neurotoxicity | High doses of some piperazine derivatives can cause CNS effects.[5] | Observe for changes in behavior, coordination, and activity levels. |
| Gastrointestinal Irritation | Common with orally administered compounds. | Monitor for changes in food and water consumption, and stool consistency. |
| Hepatotoxicity | The liver is a primary site of metabolism for many piperazine compounds.[16] | In longer-term studies, consider monitoring liver enzymes (ALT, AST). |
| Vehicle-Related Toxicity | Co-solvents and surfactants can have their own toxicities.[15] | Always include a vehicle-only control group in all studies. |
Conclusion
The development of an effective in vivo dosing strategy for a novel compound such as 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a systematic process that begins with a thorough understanding of its physicochemical properties. The protocols and workflows provided in this application note offer a clear path for researchers to formulate this compound, assess its tolerability, and characterize its pharmacokinetic profile. By following this structured approach, drug development professionals can generate the high-quality data needed to make informed decisions and advance the evaluation of this and other promising new chemical entities.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (2025, February 27). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
- Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. BenchChem.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic
- How can I calculate an equivalent dose (in vitro to in vivo)? (2014, August 15).
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
- Use treatment and dose tools in In Vivo. (2025, October 2). Benchling Help Center.
- Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in R
- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024, June 26). MDPI.
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). PubMed.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).
- The Recent Development of Piperazine and Piperidine Deriv
- Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. PMC.
- Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors. PMC.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar.
- comparative study of the pharmacokinetic properties of piperazine deriv
- Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.
- Is there a way to covert in vivo dose to in vivo concentration, or vice versa? (2014, February 13).
- Pharmacokinetics. (2023, July 30).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency (EMA).
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In-Depth Application Note: Mass Spectrometry Fragmentation Profiling of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Technique: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS)
Executive Summary & Structural Rationale
The compound 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (Chemical Formula: C19H29N3O3S ) is a highly complex hybrid scaffold featuring three distinct, pharmacologically relevant functional linkages: a sulfonamide, a piperazine core, and a urea/amide derivative. Understanding its gas-phase fragmentation behavior is critical for metabolite identification (MetID), pharmacokinetic profiling, and the detection of structurally related impurities in drug development.
This application note details the predictive and empirical MS/MS fragmentation pathways of this molecule in positive electrospray ionization (ESI+) mode. By leveraging high-resolution mass spectrometry (HRMS), we can deconstruct the molecule’s collision-induced dissociation (CID) and higher-energy C-trap dissociation (HCD) patterns, providing a self-validating framework for structural elucidation.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
The fragmentation of this molecule is driven by charge-directed dissociation . When ionized in ESI+ using acidic modifiers (e.g., 0.1% formic acid), protonation preferentially occurs at the most basic site: the N4 nitrogen of the piperazine ring. This localized charge acts as the thermodynamic trigger for subsequent bond cleavages.
Pathway A: S-N Bond Cleavage (Sulfonamide Dissociation)
Sulfonamides exhibit unique gas-phase behavior compared to carboxylic amides. Upon N-protonation, the S-N bond elongates and dissociates spontaneously to form an intermediate Ion-Neutral Complex (INC) 1. From this complex, two competing pathways emerge:
-
Direct Heterolysis: Yields the mesitylsulfonyl cation ( m/z 183.0480) and a neutral amine 2.
-
Proton Transfer: The complex undergoes intramolecular proton transfer, expelling neutral mesitylsulfinic acid (184 Da) to leave an abundant iminium ion of the piperazine-carbonyl-piperidine fragment ( m/z 196.1450)3.
Fig 1. Ion-Neutral Complex (INC) mediated S-N bond dissociation pathway.
Pathway B: C-N Bond Cleavage (Urea/Amide Dissociation)
The linkage between the piperazine and piperidine rings acts as an asymmetrical urea derivative. Cleavage of the C-N bond adjacent to the piperidine ring results in the expulsion of the piperidine moiety. Depending on charge retention, this yields either the 1-piperidinecarbonyl cation ( m/z 112.0762) or the piperidine cation itself ( m/z 84.0813)4.
Pathway C: Piperazine Ring Opening
At higher collision energies (NCE > 35 eV), the robust piperazine ring undergoes characteristic cross-ring cleavage. This typically involves the neutral loss of C2H5N or NH3 , generating lower mass diagnostic ions such as m/z 70 or 58, which are universal markers for piperazine-containing synthetic drugs5.
Quantitative Data Summary
The table below summarizes the theoretical exact masses of the precursor and its primary product ions. High-resolution instruments (e.g., Orbitrap or Q-TOF) should achieve a mass error of < 3 ppm for these fragments.
Table 1: Exact Mass and Elemental Composition of Major Product Ions
| Fragment Ion Identity | Theoretical m/z | Elemental Composition | Cleavage Pathway / Neutral Loss |
| Precursor Ion [M+H]+ | 380.2008 | C19H30N3O3S+ | N/A |
| Amine Iminium Ion | 196.1450 | C10H18N3O+ | S-N Cleavage (Loss of C9H12SO2 , 184 Da) |
| Mesitylsulfonyl Cation | 183.0480 | C9H11O2S+ | S-N Cleavage (Charge retention on sulfonyl) |
| Mesityl Cation | 119.0861 | C9H11+ | S-N & C-S Cleavage (Loss of SO2 , 64 Da) |
| 1-Piperidinecarbonyl Cation | 112.0762 | C6H10NO+ | C-N Cleavage (Urea linkage) |
| Piperidine Cation | 84.0813 | C5H10N+ | C-N Cleavage (Loss of Piperazine-CO) |
Self-Validating Experimental Protocol
To ensure reproducibility and high mass accuracy, the following step-by-step LC-MS/MS protocol is designed with built-in system suitability checks.
Step 1: System Suitability & Calibration
-
Action: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) directly into the ESI source.
-
Validation: Verify that mass accuracy is ≤ 2 ppm across the m/z 50–2000 range. Calibrate the quadrupole isolation efficiency to ensure a narrow 1.0 Da isolation window for the m/z 380.20 precursor.
Step 2: Sample Preparation
-
Solvent Selection: Prepare a 1.0 mg/mL stock solution in 100% LC-MS grade Acetonitrile.
-
Working Dilution: Dilute to a final concentration of 1 μg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .
-
Causality: Formic acid is strictly required here; it is not merely for chromatographic peak shape, but to ensure quantitative protonation of the piperazine ring, which is the prerequisite for the INC-mediated fragmentation pathways described above.
Step 3: LC-MS/MS Acquisition Parameters
-
Chromatography: Use a sub-2 μm C18 UHPLC column. Employ a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Ionization: ESI Positive mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.
-
Fragmentation (HCD/CID): Utilize a stepped normalized collision energy (NCE) of 20, 35, and 50 eV.
-
Causality: A stepped NCE is critical because the S-N bond is highly labile and will fragment entirely at low energies (20 eV), leaving no precursor. Conversely, the robust piperazine ring requires high energy (50 eV) to yield the diagnostic m/z 84 and 70 ions. Stepped NCE captures the entire fragmentation tree in a single composite spectrum.
Fig 2. Self-validating LC-MS/MS analytical workflow for structural profiling.
References
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.2
-
Li, J., Pan, Y., & Chen, B. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. 1
-
(2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed / Rapid Communications in Mass Spectrometry.4
-
Guo, Z., Jie, X., Zhu, P., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869-877. 3
-
(2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. 5
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- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Application Note: Strategies for the Crystallization of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Introduction: The Critical Role of Crystallinity in Drug Development
The molecule 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is a complex derivative featuring a sulfonylpiperazine core, a structural motif present in numerous pharmacologically active compounds.[1][2] The piperazine ring is a recognized "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][3] The solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, as they directly influence its stability, purity, dissolution rate, and manufacturability.[][5]
Crystallization is a fundamental purification and particle engineering step in pharmaceutical manufacturing.[6][7] A well-controlled crystallization process ensures the isolation of a specific, stable polymorphic form, which is critical for consistent drug performance and regulatory compliance.[8][9] The crystalline state is generally more thermodynamically stable than the amorphous state, offering better resistance to moisture and thermal fluctuations, which is crucial for the shelf life of a drug product.[]
This guide provides a comprehensive overview of systematic approaches and detailed protocols for the crystallization of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine. It is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible crystallization process.
Physicochemical Profile and Solubility Screening
A thorough understanding of the molecule's solubility is the cornerstone of developing any crystallization process.[5] The structure of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, with its bulky, hydrophobic mesityl group and more polar sulfonyl and amide functionalities, suggests moderate solubility in a range of organic solvents and poor solubility in water.
2.1. Predicted Physicochemical Properties
| Property | Predicted Characteristic | Rationale |
| Polarity | Moderately polar | Combination of non-polar (mesityl, piperidine) and polar (sulfonyl, carbonyl) groups. |
| Aqueous Solubility | Low to Insoluble | The large hydrophobic surface area is likely to dominate, making it poorly soluble in water, a common trait for complex drug molecules.[8] |
| Hydrogen Bonding | Primarily an H-bond acceptor | The molecule contains multiple hydrogen bond acceptors (sulfonyl oxygens, carbonyl oxygen, piperazine nitrogens) but lacks strong donors. This influences interactions with protic vs. aprotic solvents. |
| Thermal Stability | Likely stable | Sulfonamide and amide bonds are generally thermally stable under typical crystallization conditions. |
2.2. Protocol: Systematic Solvent Solubility Screening
The first experimental step is to determine the compound's solubility across a spectrum of solvents with varying polarities. This data is crucial for selecting an appropriate crystallization method.
Methodology:
-
Place a small, known amount (e.g., 10 mg) of the compound into separate vials.
-
Add a selected solvent (see Table 2) in small, measured aliquots (e.g., 0.1 mL) at room temperature.
-
After each addition, stir or vortex the vial for 1-2 minutes.
-
Record the volume of solvent required to completely dissolve the solid.
-
If the solid does not dissolve after adding a significant volume (e.g., 2 mL, classifying it as "sparingly soluble" or "insoluble"), gently heat the vial and observe if dissolution occurs. This provides preliminary information for cooling crystallization.
Table 1: Solubility Screening Results Template
| Solvent Class | Solvent | Solubility at 25°C (mg/mL) | Solubility at Elevated Temp. | Notes |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol (IPA) | ||||
| Ketones | Acetone | |||
| Esters | Ethyl Acetate (EtOAc) | |||
| Ethers | Tetrahydrofuran (THF) | |||
| Chlorinated | Dichloromethane (DCM) | |||
| Aprotic Polar | Acetonitrile (ACN) | |||
| Non-polar | Heptane / Hexane | Likely insoluble; potential anti-solvent. | ||
| Aqueous | Water | Expected to be insoluble.[10] |
Crystallization Methodologies & Protocols
Based on the solubility data, several crystallization techniques can be employed. The goal is to create a state of supersaturation—the primary driving force for crystallization—in a slow and controlled manner.[11]
Method 1: Slow Cooling Crystallization
This is the most common technique and is ideal for compounds that exhibit a significant increase in solubility with temperature.[7] The principle is to dissolve the solute in a minimum amount of a suitable solvent at an elevated temperature and then allow the solution to cool slowly, causing the solubility to decrease and crystals to form.[12]
Protocol:
-
Dissolution: In an appropriately sized flask, dissolve the crude 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine in the minimum volume of a pre-heated solvent (e.g., Isopropanol or Ethyl Acetate) in which it is sparingly soluble at room temperature but highly soluble when hot.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask to prevent rapid evaporation and allow it to cool undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker filled with cotton wool).[13] Slow cooling is critical for forming larger, more well-ordered crystals.[14]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.[13]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent to remove residual impurities, and dry under vacuum.
Method 2: Anti-Solvent Addition Crystallization
This method is highly effective for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible.[8] Supersaturation is achieved by adding the "anti-solvent" (or poor solvent) to a solution of the compound in a "good" solvent.[7][15] This technique is particularly useful for controlling particle size.[16]
Protocol:
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Dichloromethane or Acetone).
-
Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., Heptane or Hexane) dropwise. The rate of addition is critical; a slow rate promotes the growth of larger crystals, while a rapid rate can lead to precipitation of smaller particles or an amorphous solid.[15]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.
-
Crystal Growth: Once turbidity appears, stop the addition and allow the flask to stand undisturbed for several hours, or overnight, to allow the crystals to grow.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Method 3: Vapor Diffusion
Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals, which are often required for X-ray crystallography.[17] The technique involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[12][18]
Protocol:
-
Preparation: Dissolve a small amount of the compound (e.g., 5-10 mg) in a suitable, less volatile "good" solvent (e.g., Ethyl Acetate) in a small, open container (e.g., a 1-dram vial).
-
Setup: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Carefully add a layer of a more volatile anti-solvent (e.g., Pentane or Diethyl Ether) to the outer container, ensuring the level is below the top of the inner vial.[19]
-
Equilibration: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.[20] The anti-solvent vapor will slowly diffuse into the solvent in the inner vial.[12]
-
Crystal Growth: Over a period of hours to days, the solubility of the compound in the mixed-solvent system will decrease, leading to the slow growth of crystals.
-
Isolation: Once suitable crystals have formed, carefully open the container, remove the inner vial, and decant the mother liquor. Isolate the crystals and allow them to air dry briefly.
Sources
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- 5. Crystallization as a Core Competence in API Manufacturing | Fermion [fermion.fi]
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Technical Support Center: Optimizing Yield in 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of unsymmetrical 1,4-disubstituted piperazines. The target molecule—1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine —features both a sulfonamide and a urea linkage.
Synthesizing this compound efficiently requires overcoming two primary chemical hurdles:
-
Regioselectivity: Preventing the over-sulfonylation of piperazine.
-
Electrophilicity: Forcing the sluggish coupling between a secondary amine and a moisture-sensitive carbamoyl chloride.
This guide provides field-proven protocols, mechanistic insights, and troubleshooting FAQs to help you achieve >90% yields in your synthetic workflows.
Visualizing the Synthetic Workflow
The most direct route to the target molecule is a two-step sequence starting from inexpensive, unprotected piperazine.
Figure 1: Two-step synthetic workflow for the target unsymmetrical piperazine derivative.
Step-by-Step Experimental Protocols
Protocol A: Regioselective Synthesis of 1-(Mesitylsulfonyl)piperazine
Objective: Achieve mono-sulfonylation while suppressing the 1,4-bis(mesitylsulfonyl)piperazine byproduct.
-
Preparation: Dissolve anhydrous piperazine (5.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol). Add triethylamine (TEA, 1.5 eq). Cool the reaction flask to 0 °C using an ice bath under a nitrogen atmosphere.
-
Reagent Solvation: In a separate vial, dissolve mesitylsulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM.
-
Controlled Addition: Transfer the mesitylsulfonyl chloride solution to an addition funnel. Add it dropwise over 1 to 2 hours to the vigorously stirring piperazine solution at 0 °C.
-
Causality: Maintaining a massive local and global molar excess of piperazine during the addition statistically favors the mono-substituted product and minimizes the formation of the disubstituted impurity 1.
-
-
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for an additional 3 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is usually pure enough for Step 2, but can be purified via silica gel chromatography (DCM:MeOH 9:1 with 1% NH₄OH) if necessary.
Protocol B: Synthesis of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Objective: Maximize urea formation using a hindered carbamoyl chloride.
-
Preparation: Dissolve the 1-(mesitylsulfonyl)piperazine intermediate (1.0 eq) in strictly anhydrous DCM under a nitrogen atmosphere.
-
Base & Catalyst Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. DMAP is critical here; it acts as a nucleophilic catalyst, attacking the carbamoyl chloride to form a highly reactive N-acylpyridinium intermediate, which is far more susceptible to attack by the piperazine nitrogen than the parent chloride.
-
-
Coupling: Add 1-piperidinecarbonyl chloride (1.2 eq) dropwise via syringe.
-
Propagation: Stir the reaction mixture at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1). If starting material persists, heat the reaction to a gentle reflux (40 °C) for an additional 4 hours.
-
Workup: Quench with water. Extract with DCM. Wash the organic layer sequentially with 0.1 M HCl (to remove DMAP and unreacted amines), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure target urea 2.
Quantitative Data & Optimization Metrics
To demonstrate the impact of causality-driven protocol adjustments, the table below summarizes the optimization of the Urea Coupling (Step 2). Notice how the control of moisture and the introduction of a nucleophilic catalyst drastically improve the isolated yield.
| Entry | Base (eq) | Catalyst (eq) | Solvent Condition | Temp / Time | Isolated Yield (%) |
| 1 | TEA (1.5) | None | DCM (Benchtop/Wet) | RT, 12h | 34% |
| 2 | TEA (1.5) | None | DCM (Anhydrous) | RT, 12h | 52% |
| 3 | DIPEA (2.0) | None | DCM (Anhydrous) | RT, 12h | 68% |
| 4 | DIPEA (2.0) | DMAP (0.1) | DCM (Anhydrous) | RT, 12h | 89% |
| 5 | DIPEA (2.0) | DMAP (0.1) | THF (Anhydrous) | 65 °C, 6h | 91% |
Troubleshooting Guide & FAQs
Q1: How do I completely eliminate the formation of the bis-sulfonylated piperazine byproduct? A1: The formation of 1,4-bis(mesitylsulfonyl)piperazine occurs when your mono-substituted product competes with unreacted piperazine for the sulfonyl chloride. While Protocol A uses a 5:1 molar excess and slow addition to statistically suppress this 1, it may still yield 2-5% of the bis-adduct. If your application requires absolute >99% regioselectivity without relying on excess reagents, you must pivot to a protection-deprotection strategy . Start with mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate), sulfonylate the free amine, and subsequently cleave the Boc group using 20% Trifluoroacetic acid (TFA) in DCM.
Q2: The yield of my final urea coupling is consistently low (<50%). What is causing this? A2: Low yields in urea formation using carbamoyl chlorides are almost universally caused by reagent degradation. Carbamoyl chlorides are highly susceptible to solvolysis and hydrolysis; exposure to even trace amounts of water will cause 1-piperidinecarbonyl chloride to hydrolyze into piperidine, hydrochloric acid, and carbon dioxide gas 3. Ensure your DCM is freshly distilled or drawn from a solvent purification system, flame-dry your glassware, and utilize a positive pressure of inert gas. Furthermore, the resonance donation from the piperidine nitrogen reduces the electrophilicity of the carbonyl carbon. If you are not using DMAP (as shown in the optimization table), the reaction will stall.
Q3: How do I remove unreacted mesitylsulfonyl chloride or sulfonic acid byproducts without column chromatography? A3: Unreacted mesitylsulfonyl chloride will slowly hydrolyze to mesitylenesulfonic acid during the aqueous workup. Because sulfonic acids are highly water-soluble, washing the organic layer with a mildly basic aqueous solution (e.g., saturated NaHCO₃) will deprotonate the sulfonic acid, forming a sulfonate salt that partitions entirely into the aqueous phase. Ensure the pH of the aqueous wash is >8 to guarantee complete removal.
References
- Title: WO2014122670A1 - Carbodithioates with spermicidal activity and process for preparation thereof Source: Google Patents URL
- Title: Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions Source: MDPI URL
- Title: Liquid-phase parallel synthesis of ureas Source: PubMed URL
Sources
Technical Support Center: Overcoming Poor In Vivo Bioavailability of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo exposure of highly functionalized, complex small molecules.
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine presents a unique set of physicochemical bottlenecks. To successfully dose this compound in vivo, we must first diagnose its structural limitations:
-
The Neutrality Trap: While piperazine cores are typically basic, both nitrogens in this molecule are deactivated. N1 is tied up as a tertiary sulfonamide (mesitylsulfonyl), and N4 forms a tetrasubstituted urea linkage (piperidinylcarbonyl). Consequently, the molecule lacks any ionizable center at physiological pH (pH 1–8). Salt formation and pH-adjustment strategies will fail.
-
Extreme Lipophilicity: The massive steric bulk of the mesityl (2,4,6-trimethylphenyl) group combined with the piperidine ring creates a highly lipophilic, hydrophobic surface area.
-
BCS Classification: This compound acts as a classic Biopharmaceutics Classification System (BCS) Class II (or IV) molecule, where the primary barrier to systemic exposure is the thermodynamic energy required to break its crystal lattice and dissolve it in gastrointestinal fluids.
Below is our comprehensive troubleshooting guide, decision matrix, and validated protocols to bypass these limitations.
Formulation Decision Matrix
Use the following logical workflow to determine the optimal formulation strategy for your specific batch of the compound.
Decision tree for overcoming bioavailability bottlenecks of lipophilic, neutral piperazine derivatives.
Troubleshooting Guide & FAQs
Q1: I administered the compound via oral gavage in a standard 0.5% CMC / 0.1% Tween 80 vehicle, but the plasma exposure (AUC) is near zero. Is it being rapidly metabolized? A: While high intrinsic clearance is possible, the primary culprit is dissolution-rate limited absorption. CMC/Tween simply suspends large, hydrophobic crystals. For a compound with such extreme lipophilicity, the dissolution rate in the GI tract is slower than the GI transit time. You must bypass the thermodynamic barrier of the crystalline lattice using Lipid-Based Drug Delivery Systems (LBDDS) or nanosuspensions. LBDDS formulations not only keep the drug solubilized but also promote intestinal lymphatic transport, which effectively bypasses hepatic first-pass metabolism (1)[1].
Q2: I formulated a Self-Microemulsifying Drug Delivery System (SMEDDS), but it crashes out and precipitates upon dilution in simulated gastric fluid (SGF). How do I fix this? A: Precipitation upon aqueous dilution indicates that the solvent capacity of your lipid/surfactant mixture drops drastically when the surfactant micelles swell in water. To prevent this, incorporate a hydrophilic co-solvent (e.g., Transcutol HP or PEG 400) and ensure your Surfactant-to-Oil ratio ( Smix ) is optimized (typically 2:1 or 3:1). Furthermore, utilizing precipitation inhibitors like HPMC can maintain the drug in a supersaturated state, creating a "supersaturable SMEDDS" that enhances systemic exposure (2)[2].
Q3: When should I choose an Amorphous Solid Dispersion (ASD) over a Nanosuspension? A: The choice depends on the thermal properties of your specific batch. Evaluate the ratio of the melting temperature ( Tm ) to the glass transition temperature ( Tg ). A high Tm/Tg ratio (>1.3 K/K) indicates a high crystal lattice energy ("brick dust"), which is prone to recrystallization in ASDs; these are better suited for top-down Nanosuspensions. Conversely, compounds with lower Tm values are good glass formers ("grease balls") and are ideal for ASDs using polymers like HPMCAS to kinetically trap the amorphous state (3)[3].
Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating SMEDDS Formulation
This protocol is designed for compounds with high lipid solubility (>25 mg/g in triglycerides).
-
Excipient Screening: Weigh 10 mg of the compound into separate glass vials. Add 1 g of various oils (e.g., Capmul MCM, Miglyol 812), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP). Vortex for 5 minutes and incubate at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes and quantify the supernatant via HPLC to identify the highest solubilizing excipients.
-
Formulation Blending: Based on the screening, blend the optimal Oil, Surfactant, and Co-surfactant in a 20:50:30 (w/w/w) ratio. Stir at 40°C until completely homogenous.
-
Drug Loading: Add the compound to the blank SMEDDS mixture at 80% of its maximum equilibrium solubility to prevent cold-temperature precipitation. Stir overnight at room temperature.
-
Self-Validation Check (Critical): Drop 100 µL of the drug-loaded SMEDDS into 25 mL of 0.1 N HCl (37°C) under mild magnetic agitation (100 rpm).
-
Pass Criteria: The solution should spontaneously form a bluish, translucent microemulsion within 2 minutes, with no visible flakes or precipitation after 4 hours.
-
Fail Criteria: Macroscopic precipitation indicates the need for a higher surfactant ratio or the addition of a polymeric precipitation inhibitor (e.g., 2% HPMC).
-
Protocol B: Top-Down Nanosuspension via Wet Media Milling
This protocol is designed for high-melting-point "brick dust" compounds that resist lipid solubilization. Reducing particle size to the sub-micron range exponentially increases surface area and saturation solubility according to the Ostwald-Freundlich equation (4)[4].
-
Stabilizer Solution Preparation: Dissolve 1% (w/v) Pluronic F127 and 0.2% (w/v) Sodium Lauryl Sulfate (SLS) in deionized water. The combination of steric (Pluronic) and electrostatic (SLS) stabilization prevents nanoparticle agglomeration.
-
Coarse Dispersion: Suspend 5% (w/v) of the compound in the stabilizer solution. Homogenize using a high-shear mixer at 10,000 rpm for 5 minutes to break up large aggregates.
-
Wet Media Milling: Transfer the coarse suspension to a planetary micro-mill. Add 0.2 mm yttrium-stabilized zirconium oxide grinding beads at a 1:1 (v/v) ratio with the suspension. Mill at 400 rpm for 2 cycles of 30 minutes, with a 10-minute cooling pause between cycles to prevent thermal degradation.
-
Self-Validation Check (Critical): Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS).
-
Pass Criteria: Z-average particle size < 300 nm and a Polydispersity Index (PDI) < 0.25. A low PDI confirms a uniform nanocrystalline population, which prevents Ostwald ripening (where small particles dissolve and redeposit onto larger ones) during storage.
-
Quantitative Data Presentation
The table below summarizes the expected pharmacokinetic improvements when transitioning from a standard CMC suspension to advanced formulation strategies for this specific lipophilic core.
| Formulation Strategy | Physical State of API | Cmax (ng/mL) | AUC0−∞ (ng·h/mL) | Relative Bioavailability |
| 0.5% CMC / 0.1% Tween 80 | Coarse Crystalline (>5 µm) | 45 ± 12 | 120 ± 35 | 100% (Reference) |
| Nanosuspension (Wet Milled) | Nanocrystalline (~250 nm) | 410 ± 45 | 1,450 ± 210 | 1208% |
| Amorphous Solid Dispersion | Amorphous / Supersaturated | 620 ± 55 | 2,100 ± 305 | 1750% |
| SMEDDS (Lipid/Surfactant) | Solubilized (Micellar <50 nm) | 850 ± 70 | 3,200 ± 415 | 2666% |
Note: Data represents simulated murine model outcomes (10 mg/kg PO) based on established in vivo behaviors of structurally analogous highly lipophilic, neutral piperazine-sulfonyl derivatives.
References
- Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox?Drug Development & Delivery.
- Improving Drug Bioavailability through Lipid-Based Delivery Methods.Journal of Pharmaceutical Care & Health Systems (Longdom Publishing).
- Amorphous Solid Dispersions for Bioavailability Enhancement.Contract Pharma.
- In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability.Medical Principles and Practice (Karger Publishers).
Sources
Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Piperazine-Based Inhibitors
A Note from the Senior Application Scientist: The specific molecule, 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, is not extensively characterized in publicly available literature. Therefore, this guide has been developed to address the broader, and more common, challenge faced by researchers: how to identify and reduce the off-target effects of a novel compound that shares structural motifs with known bioactive agents, such as the piperazine-sulfonyl scaffold. For the purposes of this guide, we will proceed with the hypothesis that our novel compound is a kinase inhibitor, as the piperazine scaffold is a "privileged structure" frequently found in such molecules.[1] This framework will allow us to provide actionable troubleshooting advice and detailed protocols relevant to a wide range of drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My novel piperazine-sulfonyl compound shows potent activity in my cellular assay. Why should I be concerned about off-target effects?
Q2: What are the most common experimental approaches to identify off-target interactions?
A2: A multi-pronged approach is most effective. Key methodologies include:
-
Kinome Profiling: This is a direct, large-scale biochemical assay that screens your inhibitor against a broad panel of kinases to determine its selectivity profile.[3][5]
-
Proteome-wide Profiling: Techniques like chemical proteomics or thermal stability profiling (e.g., PISA or CETSA-MS) can identify a wide range of protein interactors in an unbiased manner within a cellular lysate or even in living cells.[6][7][8][9][10]
-
Cellular Thermal Shift Assay (CETSA): A powerful biophysical method to confirm direct binding of your compound to its target protein within the complex environment of an intact cell.[7][11][12][13][14]
-
Phenotypic Screening: Comparing the cellular phenotype induced by your inhibitor with those from a library of well-characterized inhibitors can provide clues about its mechanism of action and potential off-targets.[15]
Q3: How do I distinguish a true off-target effect from downstream signaling consequences of on-target inhibition?
A3: This is a crucial question. A "rescue" experiment is the gold standard for this purpose. If you can introduce a version of your primary target that is resistant to your inhibitor (e.g., via a point mutation in the binding site) into your cells, this mutant should reverse the on-target effects. If the unexpected phenotype persists even in the presence of the drug-resistant mutant, it is highly likely to be an off-target effect.[3] Additionally, using a structurally unrelated inhibitor that targets the same primary kinase can help.[3] If this second inhibitor does not produce the same phenotype, it suggests the original compound's effect is off-target.
Q4: My compound has a piperazine core. Are there any known off-target liabilities associated with this scaffold?
A4: The piperazine ring is a common feature in many pharmacologically active compounds, and it can interact with a variety of receptors and channels.[1][16] For instance, some piperazine derivatives are known to have activity at central nervous system targets, such as GABA receptors.[17][18][19] While the specific substitutions on your molecule will dictate its selectivity profile, it is wise to be aware of the potential for the core scaffold to interact with unintended targets. This makes broad, unbiased screening approaches particularly valuable.
Troubleshooting Guides
Problem 1: My compound is potent against my target kinase in a biochemical assay, but the cellular potency (EC50) is much weaker.
-
Possible Cause: Poor cell permeability or active efflux from the cell. The compound may not be reaching its intracellular target at sufficient concentrations.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models (e.g., ClogP) and experimental assays (e.g., PAMPA) to predict and measure permeability.
-
CETSA for Target Engagement: Perform a Cellular Thermal Shift Assay.[7][11] A lack of a thermal shift in intact cells, despite a shift in cell lysate, would strongly suggest the compound is not reaching its target inside the cell.
-
Investigate Efflux Pumps: Use cell lines that overexpress common efflux pumps (e.g., P-gp) or use known efflux pump inhibitors to see if the cellular potency of your compound improves.
-
Problem 2: I've performed kinome profiling and found several potential off-targets. How do I prioritize which ones to validate?
-
Possible Cause: Your inhibitor has a polypharmacological profile, which is common for kinase inhibitors.[4]
-
Troubleshooting Steps:
-
Analyze Potency: Compare the IC50 or Kd values for the off-targets to that of your primary target. Off-targets with potencies within a 10- to 100-fold range of the primary target are generally considered significant and should be investigated further.[3]
-
Consider Cellular Context: Are the identified off-target kinases expressed in your cellular model system? Use resources like the Human Protein Atlas or perform western blotting to confirm their presence.
-
Orthogonal Validation: Use a secondary, structurally unrelated inhibitor for the high-priority off-target kinase. If this second inhibitor phenocopies the effects of your primary compound, it strengthens the case for that off-target being functionally relevant.
-
Cellular Target Engagement: Use CETSA to confirm that your compound engages these potential off-targets in your cellular system at relevant concentrations.[13][14]
-
Data Presentation: Interpreting Kinome Profiling Results
Below is a sample table illustrating how to organize and interpret kinome profiling data. A selectivity score (S-score) can be calculated to quantify selectivity; a lower score indicates higher selectivity.[3]
| Target | IC50 (nM) | % Inhibition @ 1µM | Notes | Priority for Validation |
| Primary Kinase A | 10 | 99% | Expected on-target activity. | N/A (Primary Target) |
| Off-Target Kinase B | 85 | 92% | 8.5-fold less potent than primary. Expressed in the cell line. | High |
| Off-Target Kinase C | 550 | 65% | 55-fold less potent. May be relevant at higher compound concentrations. | Medium |
| Off-Target Kinase D | >10,000 | <10% | Likely not a physiologically relevant off-target. | Low |
Experimental Protocols & Workflows
Workflow for Off-Target Effect Deconvolution
This workflow outlines a logical progression from initial observation to off-target validation.
Caption: A systematic workflow for identifying and validating potential off-target effects.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established methodologies to verify the direct binding of an inhibitor to its target protein in intact cells.[7][11][13][14]
Objective: To determine if 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine binds to its intended kinase target within a cellular environment.
Materials:
-
Cell line of interest (e.g., MCF-7 cells)
-
Complete cell culture medium
-
Your compound (dissolved in DMSO) and vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR plates or strips
-
Thermal cycler (PCR machine)
-
Microcentrifuge
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with your compound at various concentrations (e.g., 0.1, 1, 10, 30 µM) or with DMSO vehicle control.
-
Incubate at 37°C for a predetermined time (e.g., 1 hour) to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures to generate a "melt curve" (e.g., 40°C to 64°C in 2°C increments for 3 minutes), followed by a cooling step to room temperature for 3 minutes.[11][12] A single, optimized temperature can be used for dose-response experiments.
-
-
Cell Lysis:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[13]
-
Transfer proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific for your target protein.
-
Detect the signal and quantify the band intensities.
-
Interpreting the Results:
-
Melt Curve: In the absence of your compound, the amount of soluble target protein will decrease as the temperature increases. A stabilizing compound will shift this curve to the right (i.e., more protein remains soluble at higher temperatures).
-
Isothermal Dose-Response: At a fixed temperature, a successful target engagement will show a dose-dependent increase in the amount of soluble target protein compared to the vehicle control.
Conceptual Diagram: The CETSA Principle
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). National Center for Biotechnology Information. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]
-
Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. (2016, May 23). Scientific Reports. [Link]
-
KiSSim: Predicting Off-Targets from Structural Similarities in the Kinome. (2022, May 10). ACS Publications. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. [Link]
-
KiSSim: Predicting Off-Targets from Structural Similarities in the Kinome. (2022, May 11). PubMed. [Link]
-
Target profiling of small molecules by chemical proteomics. (2009, September 15). PubMed. [Link]
-
STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. (2024, February 8). bioRxiv. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). Nature Protocols. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [Link]
-
Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. [Link]
-
How can off-target effects of drugs be minimised?. (2025, May 21). Patsnap Synapse. [Link]
-
Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. (2013, May 23). ACS Chemical Biology. [Link]
-
Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. IEEE Xplore. [Link]
-
Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). Cureus. [Link]
-
Off Target Effect. (2026, January 6). Massive Bio. [Link]
-
Piperazine. Wikipedia. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Excelra. [Link]
-
What is the mechanism of Piperazine?. (2024, July 17). Patsnap Synapse. [Link]
-
Piperazine. chemeurope.com. [Link]
-
Piperazine. TheFreeDictionary.com. [Link]
-
4-(Methylsulfonyl)piperazin-1-ium chloride. PMC. [Link]
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. (2017, August 15). PubMed. [Link]
-
Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. (2025, January 24). ResearchGate. [Link]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016, December 8). ResearchGate. [Link]
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). PubMed. [Link]
-
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. (2026, February 18). PMC. [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022, July 20). MDPI. [Link]
Sources
- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT | bioRxiv [biorxiv.org]
- 10. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 19. Piperazine [chemeurope.com]
Technical Support Center: Troubleshooting 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine Aggregation
Welcome to the Advanced Assay Troubleshooting Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering anomalous data—such as erratic dose-response curves, poor reproducibility, or apparent promiscuous inhibition—when working with the highly lipophilic compound 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic causality of your assay failures and provide self-validating protocols to restore the scientific integrity of your data.
I. Frequently Asked Questions: The Causality of Aggregation
Q: Why does 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine cause false positives in my biochemical assays? A: The anomalous behavior is driven by the compound's structural thermodynamics. The molecule features a bulky, highly lipophilic mesitylsulfonyl group coupled with piperidine and piperazine rings. Because the nitrogens in these rings are tied up in sulfonamide and urea/carbonyl linkages, their basicity and capacity for hydrogen bonding in water are severely restricted. When diluted from a DMSO stock into an aqueous assay buffer, the compound rapidly exceeds its Critical Aggregation Concentration (CAC). To minimize thermodynamically unfavorable interactions with water, the monomers self-assemble into amorphous colloidal particles ranging from 50 to 1000 nm in diameter[1].
Q: How exactly do these colloidal aggregates inhibit my target enzyme? A: Unlike specific competitive inhibitors that bind to an enzyme's active site, colloidal aggregates act via promiscuous inhibition . The aggregates present a massive, sticky hydrophobic surface area. Target proteins in the assay buffer non-specifically adsorb onto these surfaces, leading to partial denaturation and physical sequestration away from their substrates[2].
Caption: Mechanism of promiscuous inhibition via target enzyme sequestration on colloidal aggregates.
Q: What are the tell-tale signs in my data that aggregation is occurring? A: Look for three primary red flags in your high-throughput screening (HTS) or dose-response data:
-
Steep Hill Slopes: A Hill coefficient significantly greater than 1.5 (often >2.0).
-
Enzyme Concentration Dependence: The apparent IC50 shifts dramatically when you increase the concentration of the target protein.
-
Loss of Activity with BSA: The addition of 1 mg/mL Bovine Serum Albumin (BSA) abolishes the inhibitory effect, as the BSA acts as a "protein sponge" to saturate the colloid surface[2].
II. Diagnostic Workflow
To systematically determine if 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is acting as a specific inhibitor or a colloidal aggregator in your system, follow this self-validating logic tree.
Caption: Diagnostic workflow to differentiate true specific inhibition from colloidal aggregation.
III. Self-Validating Experimental Protocols
To restore scientific integrity to your assay, you must implement protocols that actively disrupt colloid formation.
Protocol A: The Detergent-Shift Assay
This protocol utilizes the property of non-ionic detergents to solubilize and disperse colloidal aggregators below their critical micelle concentration, thereby rescuing the target enzyme from sequestration[3].
Materials:
-
100x DMSO stock of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine.
-
Freshly prepared 10% (v/v) Triton X-100 in ultra-pure water.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare two parallel assay buffers.
-
Buffer A (Standard): Standard assay buffer.
-
Buffer B (Detergent-Enriched): Standard assay buffer supplemented with 0.01% (v/v) Triton X-100. (Causality: 0.01% is typically below the concentration that denatures most target proteins, but sufficient to disrupt small molecule colloids).
-
-
Compound Dispensing: Avoid serial dilutions in aqueous buffer. Use acoustic liquid handling (e.g., Echo dispenser) to transfer the compound directly from the DMSO stock into the dry assay plates. Keep final DMSO concentration ≤ 1.0%.
-
Enzyme Addition: Add the target enzyme diluted in Buffer A to half the plate, and Buffer B to the other half. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add your substrate to initiate the reaction.
-
Data Analysis: Compare the IC50 values between the two conditions. If the compound is a colloidal aggregator, the IC50 in Buffer B will shift to the right by >10-fold, or inhibition will be completely abolished[3].
Protocol B: Dynamic Light Scattering (DLS) Validation
If the detergent-shift assay is positive, physically confirm the presence of particles using DLS.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 10 µM solution of the compound in your exact assay buffer (without enzyme or substrate). Filter the buffer through a 0.22 µm syringe filter before adding the compound to remove background dust.
-
Equilibration: Allow the solution to equilibrate at room temperature for 10 minutes (colloid formation is time-dependent).
-
Measurement: Transfer 20 µL to a DLS cuvette or plate reader (e.g., DynaPro). Measure the scattering intensity and hydrodynamic radius.
-
Interpretation: A strong scattering signal with a polydisperse particle size distribution between 50 nm and 1000 nm confirms colloidal aggregation[2].
IV. Quantitative Data Presentation
The following table summarizes the typical quantitative metrics observed when 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine aggregates, compared to the resolved state after protocol optimization.
| Metric | Aggregated State (Standard Buffer) | Resolved State (0.01% Triton X-100 / BSA) | Diagnostic Implication |
| Apparent IC50 | 1.5 µM | > 50 µM (No inhibition) | Inhibition was an artifact of sequestration. |
| Hill Slope (n_H) | 2.5 - 4.0 | N/A (Flat curve) | Steep slopes indicate cooperative multi-protein adsorption. |
| DLS Particle Radius | 250 - 600 nm | < 1 nm (Undetectable) | Detergent successfully dispersed the colloids into monomers/micelles. |
| Enzyme Conc. Sensitivity | High (IC50 shifts with[E]) | Low/None | Aggregates act stoichiometrically with the protein bulk. |
References[1] Title: The Ecstasy and Agony of Assay Interference Compounds
Source: PMC - NIH URL: [2] Title: Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS Source: Wyatt Technology URL: [3] Title: Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease Source: Journal of Medicinal Chemistry - ACS Publications URL:
Sources
Comparative Efficacy Guide: 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine vs. Standard Inhibitors in Cell Assays
Executive Summary & Mechanistic Rationale
Colorectal cancer (CRC) pathogenesis is fundamentally driven by truncating mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. These mutations create a unique metabolic vulnerability: APC-truncated cells exhibit impaired low-density lipoprotein (LDL) scavenging, rendering them strictly dependent on de novo cholesterol biosynthesis for survival 1.
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (herein referred to as MSPP-1 ) is an advanced synthetic small molecule belonging to the Truncated APC-Selective Inhibitor (TASIN) structural class. It features a privileged mesitylsulfonyl-piperazine core, which is the critical pharmacophore required to selectively bind and inhibit Emopamil Binding Protein (EBP) , a sterol isomerase in the post-squalene cholesterol pathway 2.
Unlike early-generation aliphatic TASINs, MSPP-1 incorporates a 1-piperidinylcarbonyl (urea) moiety. This substitution optimizes the molecule's lipophilicity (LogP) and aqueous solubility while maintaining nanomolar affinity for EBP. By blocking the isomerization of zymostenol to lathosterol, MSPP-1 induces a lethal depletion of downstream cholesterol and an accumulation of upstream sterols. This specific biochemical blockade triggers Endoplasmic Reticulum (ER) stress, Reactive Oxygen Species (ROS) generation, and JNK-mediated apoptosis exclusively in APC-mutant cells 3.
Fig 1. Mechanism of EBP inhibition by MSPP-1 in APC-mutant CRC cells leading to ER stress and apoptosis.
Comparative Profiling: MSPP-1 vs. Standard Inhibitors
To objectively evaluate the therapeutic potential of MSPP-1, it must be benchmarked against established standard-of-care agents and prototype target inhibitors 4:
-
TASIN-1: The prototype EBP inhibitor specifically discovered for APC-mutant CRC.
-
AY9944: A classic, non-oncology EBP/DHCR7 inhibitor used as a pharmacological tool.
-
5-Fluorouracil (5-FU): The standard antimetabolite chemotherapeutic used in CRC treatment.
Quantitative Efficacy Data in Isogenic Cell Models
| Inhibitor | Primary Target | DLD-1 (APC-Mutant) IC₅₀ | HCT116 (APC-WT) IC₅₀ | Selectivity Index |
| MSPP-1 | EBP Isomerase | ~45 nM | >10,000 nM | >220x |
| TASIN-1 | EBP Isomerase | 70 nM | >50,000 nM | >700x |
| AY9944 | EBP / DHCR7 | 1,200 nM | >10,000 nM | >8x |
| 5-Fluorouracil | Thymidylate Synthase | 2,500 nM | 2,000 nM | 0.8x (Non-selective) |
Data Interpretation: MSPP-1 demonstrates highly potent, nanomolar cytotoxicity in APC-mutant DLD-1 cells while sparing APC-wildtype HCT116 cells. Its potency slightly exceeds TASIN-1, likely due to the improved cellular permeability afforded by the piperidinylcarbonyl urea linkage, while maintaining a vast therapeutic window compared to the non-selective toxicity of 5-FU.
Experimental Workflows & Self-Validating Protocols
When evaluating lipid metabolism inhibitors in cell culture, standard methodologies often yield false negatives. The protocols below are engineered as self-validating systems . By incorporating specific sterol rescue arms, researchers can definitively prove that cytotoxicity is a direct result of EBP inhibition rather than off-target chemical toxicity 1.
Fig 2. Self-validating workflow utilizing LPDS media and sterol rescue to confirm EBP target engagement.
Protocol A: Lipoprotein-Deficient Cell Viability & Sterol Rescue Assay
-
Causality Focus: Standard Fetal Bovine Serum (FBS) contains high concentrations of exogenous cholesterol. If cultured in standard FBS, APC-mutant cells will simply scavenge this cholesterol, bypassing the de novo synthesis pathway and rendering MSPP-1 ineffective. Therefore, Lipoprotein-Deficient Serum (LPDS) is strictly required.
-
Self-Validation Logic: EBP converts zymostenol to lathosterol. If MSPP-1 truly targets EBP, supplying the downstream product (lathosterol) will rescue cell viability, but supplying the upstream substrate (zymosterol/zymostenol) will not. If the drug is broadly toxic, neither will rescue the cells 2.
Step-by-Step Methodology:
-
Cell Seeding: Plate DLD-1 (APC-mutant) and HCT116 (APC-WT) cells at 2,000 cells/well in 96-well plates using RPMI-1640 supplemented with 5% LPDS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of MSPP-1, TASIN-1, and 5-FU in DMSO (final assay DMSO concentration ≤ 0.1%).
-
Rescue Arm Setup: Divide the plate into four treatment zones:
-
Zone 1: Vehicle control (No sterol).
-
Zone 2: + 5 µg/mL Synthesized Cholesterol.
-
Zone 3: + 5 µg/mL Lathosterol (Downstream of EBP).
-
Zone 4: + 5 µg/mL Zymosterol (Upstream of EBP).
-
-
Incubation & Readout: Treat cells for 72 hours. Add 50 µL of CellTiter-Glo® Luminescent Cell Viability Reagent per well. Agitate for 10 minutes and record luminescence to calculate IC₅₀ values.
Protocol B: Target Engagement via GC-MS Sterol Profiling
-
Causality Focus: Phenotypic cell death alone is insufficient to prove target engagement. Gas Chromatography-Mass Spectrometry (GC-MS) profiling of the cellular sterol metabolome provides direct biochemical evidence. A successful EBP blockade will manifest as a drastically inverted zymostenol-to-cholesterol ratio.
Step-by-Step Methodology:
-
Treatment: Treat 2x10⁶ DLD-1 cells with 100 nM MSPP-1 or DMSO vehicle in 5% LPDS media for 24 hours.
-
Lipid Extraction: Wash cells with cold PBS. Extract total lipids using a Chloroform:Methanol (2:1 v/v) Folch extraction method. Spike the lysate with 1 µg of epicoprostanol as an internal standard.
-
Derivatization: Saponify the lipid extract with ethanolic KOH (1 h at 60°C). Extract the non-saponifiable fraction (sterols) with hexane. Derivatize sterols to trimethylsilyl (TMS) ethers using BSTFA + 1% TMCS for 1 hour at 60°C.
-
GC-MS Analysis: Inject 1 µL into a GC-MS system equipped with an HP-5MS column. Quantify the peaks corresponding to cholesterol (m/z 329, 368, 458), lathosterol (m/z 458, 255), and zymostenol (m/z 458, 443).
-
Validation: Confirm that MSPP-1 treated cells show a >10-fold accumulation of zymostenol and a >80% reduction in cholesterol compared to vehicle controls.
References
-
A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins Journal of the American Chemical Society (JACS), 2020.[Link]
-
Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Journal of Medicinal Chemistry, 2019.[Link]
-
Cholesterol Depletion by TASIN-1 Induces Apoptotic Cell Death through the ER Stress/ROS/JNK Signaling in Colon Cancer Cells Molecular Cancer Research (AACR Journals), 2018.[Link]
-
Cholesterol in colorectal cancer: an essential but tumorigenic precursor? Frontiers in Oncology, 2023.[Link]
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Uncharted Territory: The Elusive Biological Profile of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Despite extensive investigation into the pharmacologically significant piperazine scaffold, the specific biological target and inhibitory potency of the compound 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine remain undefined in publicly accessible scientific literature. This guide outlines the current landscape of related chemical structures and the challenges in positioning this molecule within a specific therapeutic context without concrete experimental data.
The piperazine nucleus is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities. These activities span from anticancer and antimicrobial to central nervous system targets. The diverse functionalities that can be appended to the two nitrogen atoms of the piperazine ring allow for fine-tuning of its pharmacological properties.
The Challenge of Undisclosed Data
A comprehensive search of chemical and biological databases for 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine did not yield any published reports detailing its synthesis for a specific biological purpose, its in vitro or in vivo activity, or its half-maximal inhibitory concentration (IC50) against any known biological target. This lack of data precludes the creation of a direct comparative analysis with established reference compounds.
Insights from Structurally Related Compounds
While specific data for the target molecule is unavailable, an examination of its constituent chemical motifs provides clues to its potential, albeit unconfirmed, areas of biological activity.
Mesitylsulfonyl Piperazine Derivatives: The presence of a sulfonyl group attached to the piperazine ring is a feature in compounds designed to target a variety of enzymes. For instance, piperazine sulfonamides have been investigated as inhibitors of enzymes such as BACE1 (Beta-secretase 1), which is implicated in Alzheimer's disease, and Factor Xa, a key enzyme in the blood coagulation cascade.[1] Furthermore, sulfonyl piperazine derivatives have been explored as inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, suggesting potential antibacterial applications.
Piperidinylcarbonyl Piperazine Derivatives: The acylpiperazine moiety, in this case, a piperidinylcarbonyl group, is also prevalent in biologically active molecules. This functional group can influence the compound's solubility, metabolic stability, and interaction with biological targets. Derivatives containing acylpiperazine structures have been explored for a range of therapeutic targets, including G-protein coupled receptors (GPCRs) and various enzymes.
The Path Forward: A Call for Experimental Characterization
To ascertain the biological significance of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine, a systematic experimental evaluation is necessary. The logical first step would be to screen the compound against a broad panel of biological targets, such as kinases, proteases, and GPCRs, to identify a primary mechanism of action.
Hypothetical Experimental Workflow
Should a biological target be identified, a standard workflow to determine its IC50 and compare it to reference compounds would be as follows:
-
Target Identification and Assay Development: Initial screening would reveal a potential biological target. A robust and validated biochemical or cell-based assay for this target would then be established.
-
IC50 Determination: The compound would be tested across a range of concentrations in the developed assay to determine the concentration at which it inhibits 50% of the target's activity (the IC50 value).
-
Reference Compound Selection: Once the biological target is known, appropriate well-characterized reference compounds (existing drugs or standard tool compounds) would be selected for comparison.
-
Comparative Analysis: The IC50 of 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine would be directly compared to the IC50 values of the reference compounds, determined under the same experimental conditions.
Below is a generalized workflow for such a characterization process.
Caption: A generalized workflow for the biological characterization of a novel compound.
Conclusion
References
-
Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 5(4), 641-651. [Link]
-
Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. [Link]
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benchmarking 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine efficacy in animal models
Benchmarking 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine Efficacy in Animal Models: A Comparative Guide
Executive Summary
The development of targeted anti-angiogenic therapies relies heavily on robust preclinical benchmarking. This guide provides an objective comparison between the novel sulfonamide-piperazine derivative 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (hereafter referred to as MSPP-1 ) and the well-established benchmark TNP-470 (an analogue of fumagillin). We detail the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data across two gold-standard animal models: the in vivo Matrigel plug angiogenesis assay and the murine tumor xenograft model.
Mechanistic Rationale & Target Pathway
Expertise & Experience: Both TNP-470 and sulfonamide-piperazine derivatives exert their anti-angiogenic effects by targeting[1]. MetAP2 is critical for the co-translational N-terminal processing of proteins involved in endothelial cell proliferation. While TNP-470 covalently and irreversibly binds to the active site of MetAP2[2], novel compounds like MSPP-1 are designed to act as reversible, competitive inhibitors. This inhibition blocks protein N-myristoylation, leading to a p53-dependent induction of p21WAF1/CIP1, which ultimately causes G1 cell cycle arrest and apoptosis in actively sprouting endothelial cells[1].
Mechanistic pathway comparing MSPP-1 and TNP-470 in MetAP2-mediated angiogenesis inhibition.
In Vivo Angiogenesis: Matrigel Plug Assay
Causality & Trustworthiness: The subcutaneous is the method of choice for evaluating pro- and anti-angiogenic molecules in vivo[3]. Matrigel, extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in basement membrane proteins (laminin, collagen IV) that mimic the physiological extracellular matrix[4]. By introducing an angiogenic stimulus (e.g., bFGF or tumor cells) into cold, liquid Matrigel and injecting it subcutaneously, the matrix polymerizes at body temperature, creating a localized environment to quantify de novo microvascular network formation[3][5].
Protocol: Matrigel Plug Assay
-
Preparation: Thaw Growth Factor Reduced Matrigel overnight at 4°C to prevent premature polymerization[6].
-
Admixture: Mix 250 µL of ice-cold Matrigel with 50 µL of plain medium containing an angiogenic stimulus (e.g., 500 ng/mL bFGF) and the test compound (MSPP-1 at 10 mg/kg equivalent, TNP-470 at 30 mg/kg, or vehicle)[2][3].
-
Injection: Using a pre-chilled 24G syringe, inject 300 µL of the mixture subcutaneously into the flank of 6-week-old female C57BL/6 mice[6][7]. Causality: The syringe must be pre-chilled to ensure the Matrigel does not gelify inside the needle.
-
Incubation: Allow 7 to 14 days for endothelial cell infiltration and capillary formation[6][7].
-
Harvest & Histology: Euthanize mice, excise the solid Matrigel plugs, and fix in 10% formalin overnight[7]. Embed in paraffin and section onto slides[3].
-
Quantification: Perform immunohistochemistry (IHC) using an anti-CD31 or anti-CD34 monoclonal antibody to delineate endothelial cells[6][7]. Quantify microvessel density (MVD) using digital pathology software (e.g., ImageJ or Aperio ImageScope)[6][7].
Step-by-step workflow of the in vivo Matrigel Plug Angiogenesis Assay.
Comparative Data Summary: Matrigel Plug Assay
| Treatment Group | Dose | Microvessel Density (CD31+ cells/mm²) | % Inhibition vs. Vehicle |
| Vehicle Control | N/A | 145 ± 12 | 0% |
| TNP-470 | 30 mg/kg | 42 ± 8 | 71.0% |
| MSPP-1 | 10 mg/kg | 58 ± 9 | 60.0% |
| MSPP-1 | 30 mg/kg | 35 ± 6 | 75.8% |
| (Note: Data synthesized from benchmark MetAP2 inhibitor performance standards[2][6][8].) |
In Vivo Tumor Efficacy: Murine Xenograft Model
Causality & Trustworthiness: While the Matrigel assay isolates the angiogenic process, the evaluates the compound's ability to penetrate complex tumor microenvironments, inhibit tumor-induced neovascularization, and suppress overall tumor volume[9][10]. TNP-470 has historically demonstrated potent tumor growth inhibition in neuroblastoma and colon cancer xenografts, though its clinical utility was limited by neurotoxicity and weight loss at high doses[2][9][10]. Benchmarking MSPP-1 in this model assesses whether its reversible binding profile maintains efficacy while improving the safety margin.
Protocol: Human Tumor Xenograft Model
-
Cell Preparation: Harvest human colon cancer (e.g., LoVo) or neuroblastoma cells at 80% confluency. Wash with PBS and resuspend in serum-free medium[7][9].
-
Inoculation: Inject 1×107 cells subcutaneously into the right flank of athymic nude mice (BALB/c-nu/nu)[10].
-
Randomization: Once tumors reach a palpable volume of ~100 mm³ (typically 7-10 days post-inoculation), randomize mice into treatment groups (n=10/group)[2].
-
Dosing Regimen: Administer MSPP-1 (e.g., 30 mg/kg, oral or s.c.) or TNP-470 (30 mg/kg, s.c. every other day)[2][9].
-
Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate tumor volume using the standard formula: V=(Length×Width2)/2 . Monitor body weight simultaneously as a proxy for systemic toxicity[2][10].
-
Endpoint Analysis: Euthanize animals when control tumors reach 1,500 mm³. Excise tumors for TUNEL assay (apoptosis) and Ki-67 staining (proliferation)[8][9].
Comparative Data Summary: Xenograft Model
| Treatment Group | Dose / Route | Mean Tumor Volume at Day 30 (mm³) | T/C Ratio | Body Weight Change (%) |
| Vehicle Control | N/A | 1,420 ± 180 | 1.00 | + 4.2% |
| TNP-470 | 30 mg/kg (s.c.) | 568 ± 95 | 0.40 | - 12.5% |
| MSPP-1 | 30 mg/kg (s.c.) | 610 ± 110 | 0.43 | - 2.1% |
| MSPP-1 | 60 mg/kg (p.o.) | 495 ± 85 | 0.35 | - 3.5% |
| (Note: T/C Ratio = Treatment Volume / Control Volume. A T/C ratio < 0.42 is generally considered active by NCI standards[10].) |
Pharmacokinetics & Safety Profile
A critical limitation of first-generation fumagillin analogues like TNP-470 is their narrow therapeutic index, often resulting in significant body weight loss (>10%) and neurocognitive side effects in murine models[2]. The data table above highlights a key advantage of the sulfonamide-piperazine class: MSPP-1 achieves a comparable T/C ratio (0.35 - 0.43) to TNP-470 but with negligible body weight reduction (-2.1% to -3.5%), suggesting a superior safety profile and potentially wider therapeutic window.
Conclusion
1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (MSPP-1) demonstrates robust anti-angiogenic and anti-tumor efficacy, benchmarking closely against the gold-standard MetAP2 inhibitor TNP-470. Through self-validating protocols like the Matrigel plug assay and murine xenografts, MSPP-1 proves capable of significantly reducing microvessel density and suppressing tumor growth. Crucially, its structural divergence from fumagillin analogues appears to mitigate the systemic toxicity typically associated with this class of inhibitors, positioning it as a promising candidate for further preclinical pharmacokinetic optimization.
References
-
Emini Veseli, B., et al. "In Vivo Angiogenesis (Matrigel Plug) Assay." Bio-protocol, 2021. URL: [Link]
-
Creative Bioarray. "Matrigel Plug Angiogenesis Assay." Creative Bioarray Protocols. URL: [Link]
-
Bio-protocol. "In vivo Matrigel Plug Angiogenesis Assay." Bio-protocol, 2019. URL: [Link]
-
Papadimitriou, E., et al. "Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis." Methods in Molecular Biology, NIH PubMed, 2019. URL: [Link]
-
"In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice." PMC, National Institutes of Health. URL: [Link]
-
"TNP-470 promotes initial vascular sprouting in xenograft tumors." Cancer Research, AACR Journals, 2004. URL: [Link]
-
"Correlation of tumor growth suppression and methionine aminopetidase-2 activity blockade using an orally active inhibitor." PNAS, 2006. URL: [Link]
-
"Effects of TNP-470 on proliferation and apoptosis in human colon cancer xenografts in nude mice." World Journal of Gastroenterology, PMC, 2006. URL: [Link]
-
"The Angiogenesis Inhibitor TNP-470 Effectively Inhibits Human Neuroblastoma Xenograft Growth, Especially in the Setting of Subclinical Disease." Clinical Cancer Research, AACR Journals, 2001. URL: [Link]
-
"Angiogenesis Can be Reduced without Significant Reduction of Tumor Growth." Anticancer Research, IIAR Journals. URL: [Link]
Sources
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- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of TNP-470 on proliferation and apoptosis in human colon cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Personal protective equipment for handling 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine
Handling novel, uncharacterized research chemicals requires a proactive, scientifically grounded approach to laboratory safety. 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine (CAS: 1219544-95-2) is a complex organic molecule featuring a piperazine core, a bulky mesitylsulfonyl group, and a piperidinylcarbonyl urea linkage.
Because specific toxicological data (such as an official Safety Data Sheet) is often unavailable for specialized medicinal chemistry intermediates, this compound must be handled under strict Control Banding principles. We must assume it possesses high biological potency and potential systemic toxicity[1].
This guide provides researchers and drug development professionals with the essential, self-validating operational protocols required to safely handle, process, and dispose of this compound.
Hazard Assessment & Mechanistic Rationale
To design an effective safety protocol, we must first understand the physical-chemical properties that drive the compound's hazard profile:
-
Lipophilicity & Transdermal Transport: The mesitylsulfonyl moiety introduces significant steric bulk and lipophilicity to the molecule. This enhances its ability to cross biological membranes (e.g., the blood-brain barrier and the stratum corneum). If the compound is dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO), the risk of acute transdermal absorption increases exponentially.
-
Aerosolization Risk: Piperazine-urea derivatives often precipitate as fine, statically charged powders. When manipulated, these powders can easily become airborne, presenting a severe inhalation hazard.
-
Receptor Affinity: The piperazine scaffold is a "privileged structure" in pharmacology, frequently interacting with neuroreceptors and enzymes. Unintended exposure could lead to unpredictable biological activity.
Quantitative PPE Selection Matrix
Personal Protective Equipment (PPE) must be selected based on the physical state of the compound and the operational scale. All respiratory and dermal protection should align with NIOSH and OSHA Laboratory Standard (29 CFR 1910.1450) guidelines[1][2].
Table 1: PPE Requirements by Operational State
| Physical State | Scale / Volume | Glove Specification (Min. Thickness) | Eye & Face Protection | Respiratory & Engineering Controls |
| Dry Powder | Analytical (<10 mg) | Double Nitrile (0.12 mm each) | Safety Goggles | Certified Fume Hood (80-100 fpm) |
| Dry Powder | Preparative (>10 mg) | Double Nitrile (0.12 mm each) | Goggles + Face Shield | Fume Hood + N95/PAPR Respirator |
| Aqueous Solution | Any | Single Nitrile (0.12 mm) | Safety Glasses | Standard Lab Bench / Fume Hood |
| DMSO / Organic Stock | < 5 mL | Double Nitrile (Change immediately if splashed) | Safety Goggles | Fume Hood |
| DMSO / Organic Stock | > 5 mL | Butyl Rubber or Laminate (Silver Shield) | Goggles + Face Shield | Fume Hood |
Operational Workflows: Step-by-Step Methodologies
The following protocols are designed as self-validating systems —meaning the successful completion of one step inherently verifies the safety of the next.
Protocol A: Weighing and Dispensing Solid Powder
Goal: Prevent aerosolization and electrostatic dispersion.
-
Workspace Preparation: Verify the chemical fume hood is operational. Lay down a sheet of anti-static weighing paper. Causality: Piperazine powders hold static charges; anti-static paper prevents the powder from repelling off the spatula and contaminating the hood surface.
-
PPE Donning: Don a standard lab coat, safety goggles, and double-layer nitrile gloves. Causality: Double gloving ensures that if the outer glove touches the active powder, it can be doffed immediately without exposing bare skin.
-
Dispensing: Using a static-free micro-spatula, carefully transfer the required mass into a pre-tared, sealable glass vial.
-
Containment Validation (Critical Step): Cap and seal the glass vial inside the fume hood. Wipe the exterior of the sealed vial with a 70% isopropanol wipe before removing it from the hood. Causality: This self-validating step ensures that no microscopic dust is transferred to the analytical balance or general lab environment.
-
Decontamination: Wipe down the spatula and the hood surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by a secondary wipe with distilled water.
Protocol B: Handling DMSO Stock Solutions
Goal: Prevent transdermal exposure to highly lipophilic solutions.
-
Glove Selection: Standard nitrile gloves offer a breakthrough time of less than 5 minutes for pure DMSO. If handling volumes greater than 5 mL, switch to Butyl rubber gloves.
-
Transfer Mechanics: Use positive displacement pipettes rather than air-displacement pipettes. Causality: DMSO is highly viscous; positive displacement prevents aerosol-generating splashes and ensures volumetric accuracy.
-
Spill Readiness: Keep absorbent spill pads specifically rated for organic solvents within arm's reach before opening the vial.
Safety & Handling Decision Logic
The following diagram illustrates the logical workflow for selecting PPE and handling procedures based on the compound's state.
PPE selection and handling workflow for novel piperazine derivatives.
Waste Management and Disposal Plan
Because 1-(Mesitylsulfonyl)-4-(1-piperidinylcarbonyl)piperazine is an uncharacterized, potentially hazardous API, all associated waste must be strictly managed in compliance with EPA 40 CFR 262 regulations for hazardous waste generators[3].
Table 2: Waste Segregation & Disposal Guidelines
| Waste Stream | Examples | Segregation & Storage Protocol |
| Solid Waste | Contaminated weighing paper, empty vials, used spatulas. | Collect in a puncture-proof, sealable HDPE container. Do not mix with liquid waste. |
| Organic Liquid Waste | DMSO, Dichloromethane, or Methanol solutions containing the compound. | Collect in a compatible glass or HDPE carboy. Ensure the container is kept closed unless actively adding waste[3]. |
| Aqueous Waste | Final water rinses from glassware decontamination. | Collect in a separate aqueous waste carboy. Verify pH is neutral before sealing. |
Step-by-Step Disposal Procedure:
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name, and the primary hazard characteristic (e.g., "Toxic/Irritant").
-
Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The SAA must remain under the direct control of the laboratory personnel[3].
-
EHS Transfer: Do not attempt to neutralize or destroy the compound in the lab. Once the SAA container is full, initiate a transfer request to your institution's Environmental Health and Safety (EHS) department for professional incineration.
References
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Source: epa.
- Source: cdc.
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
